molecular formula C7H5ClO4 B3022064 3-Chloro-4,5-dihydroxybenzoic acid CAS No. 87932-49-8

3-Chloro-4,5-dihydroxybenzoic acid

Cat. No.: B3022064
CAS No.: 87932-49-8
M. Wt: 188.56 g/mol
InChI Key: GGUNECQLDCNDDY-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dihydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5ClO4 and its molecular weight is 188.56 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4,5-dihydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4,5-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4,5-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4,5-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUNECQLDCNDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000328
Record name 3-Chloro-4,5-dihydroxybenzoic acid
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Molecular Weight

188.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79188-95-7, 87932-49-8
Record name Benzoic acid, 3-chloro-4,5-dihydroxy-
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Record name Benzoic acid, 3-chloro-4,5-dihydroxy-
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Record name 87932-49-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21187
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Record name 3-Chloro-4,5-dihydroxybenzoic acid
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Foundational & Exploratory

3-Chloro-4,5-dihydroxybenzoic Acid: A Technical Guide to Physicochemical Properties, Synthetic Utility, and Photochemical Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

3-Chloro-4,5-dihydroxybenzoic acid (CAS 87932-49-8), structurally recognized as 5-chloroprotocatechuic acid, is a highly functionalized aromatic building block[1]. Characterized by an electron-withdrawing chlorine atom positioned adjacent to a catechol moiety, this compound exhibits unique redox behavior, altered pKa profiles, and highly specific receptor-binding capabilities.

As a Senior Application Scientist, I have designed this whitepaper to dissect the causality behind its chemical behavior. We will explore its foundational physicochemical properties, its critical role as a synthetic intermediate in neuroprotective drug development (specifically RARα agonists)[2], and its emerging significance as a model compound in environmental photochemistry[3].

Physicochemical Profiling & Structural Causality

The introduction of a chlorine atom at the meta-position relative to the carboxylic acid (and ortho to the hydroxyl group) profoundly impacts the molecule's electron density. The inductive electron-withdrawing effect (-I) of the chlorine atom increases the acidity of the adjacent hydroxyl group, altering the molecule's hydrogen-bond donor capacity. This electronic shift not only affects its binding affinity in pharmaceutical target pockets but also lowers its redox potential, making the catechol ring highly responsive to oxidative and photolytic conditions.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters critical for formulation and synthetic planning.

PropertyValueScientific ImplicationSource
CAS Number 87932-49-8Unique registry identifier[1]
Molecular Formula C

H

ClO

Defines stoichiometric mass[4]
Molecular Weight 188.57 g/mol Optimal for small-molecule library synthesis[4]
Physical Form White to Gray to Yellow SolidColor variance indicates trace catechol oxidation[1]
Aqueous Solubility (Log S) -2.93 (Soluble)Favorable for biological assays and aqueous workups[5]
H-Bond Donors / Acceptors 3 / 4High potential for targeted receptor anchoring[6]

Synthetic Workflows: Esterification and Protection

In pharmaceutical development, 3-chloro-4,5-dihydroxybenzoic acid is a critical intermediate for synthesizing aryl-amido-aryl (AAA) compounds[2]. A fundamental first step in utilizing this building block is the protection of the carboxylic acid via esterification.

Standard Fischer esterification using aqueous mineral acids can lead to oxidative degradation of the electron-rich catechol ring. Therefore, a milder, self-scavenging protocol using chlorotrimethylsilane (TMSCl) in methanol is the industry standard[2].

Self-Validating Experimental Protocol: Mild Methyl Esterification
  • Causality: TMSCl reacts quantitatively with methanol to generate anhydrous HCl in situ alongside trimethylmethoxysilane. This avoids the introduction of aqueous acid, driving the equilibrium toward the ester product while protecting the sensitive hydroxyl groups.

  • Reaction Setup: Dissolve 3-chloro-4,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.3 M concentration) under an inert nitrogen atmosphere to prevent spontaneous catechol oxidation[2].

  • Catalyst Generation: Slowly add chlorotrimethylsilane (3.0 eq) dropwise at 0°C[2].

  • Propagation: Heat the reaction mixture to 50°C and stir continuously for 12 hours[2].

  • In-Process Control (QC): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (m/z 187 [M-H]⁻) disappears, replaced entirely by the methyl ester product peak (m/z 201 [M-H]⁻).

  • Workup: Remove the solvent in vacuo. Partition the residue between brine (75 mL) and ethyl acetate (75 mL)[2]. The brine wash effectively removes residual acid and polar silanol byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate to yield the purified intermediate[2].
    

SynthWorkflow Start 3-Chloro-4,5-dihydroxybenzoic Acid (Starting Material) Reagents TMSCl + Methanol (In-situ anhydrous HCl) Start->Reagents Reaction Esterification (50°C, N2 atm, 12h) Reagents->Reaction Validation In-Process QC (LC-MS: m/z 201) Reaction->Validation Workup Aqueous Workup (Brine / EtOAc partition) Validation->Workup Product Methyl 3-chloro-4,5-dihydroxybenzoate (Purified Intermediate) Workup->Product

Figure 1: Step-by-step synthetic workflow for the mild esterification of 3-chloro-4,5-dihydroxybenzoic acid.

Biological Application: RARα Signaling in Neuroprotection

The AAA compounds derived from this chlorinated precursor are highly selective agonists for the Retinoic Acid Receptor alpha (RARα)[2].

Mechanistic Causality: Why is RARα targeted in neurodegenerative research? Activation of this specific nuclear receptor upregulates the transcription of ADAM10, an α-secretase enzyme. This upregulation forces the processing of the Amyloid Precursor Protein (APP) down the non-amyloidogenic pathway. Consequently, this generates neuroprotective soluble APPα (sAPPα) and directly inhibits the formation of toxic Aβ plaques associated with Alzheimer's disease[2].

RARPathway Agonist AAA Compound (3-Cl-4,5-DHBA Derivative) Receptor RARα Activation (Nuclear Receptor) Agonist->Receptor Transcription Gene Transcription (ADAM10 Upregulation) Receptor->Transcription Cleavage α-Secretase Cleavage (Non-amyloidogenic APP processing) Transcription->Cleavage Outcome Increased sAPPα & Decreased Aβ Plaques Cleavage->Outcome

Figure 2: Biological signaling pathway of RARα agonists derived from 3-chloro-4,5-dihydroxybenzoic acid.

Environmental Photochemistry: Radical Generation

Beyond drug discovery, 3-chloro-4,5-dihydroxybenzoic acid serves as a critical model compound for Chlorinated Dissolved Organic Matter (Cl-DOM)[3]. It has also been identified as a distinct metabolite within coastal lignin-degrading bacterial consortia. In environmental water systems, Cl-DOM is typically formed during chlorine-based disinfection. Upon exposure to solar irradiation, the carbon-chlorine bond in this compound facilitates the enhanced photogeneration of highly reactive oxygen species (ROS), specifically hydroxyl radicals (•OH)[3].

Self-Validating Protocol: Photochemical Radical Trapping

To rigorously validate the production of •OH from the photolysis of this compound, a self-validating trapping assay must be employed.

  • Matrix Preparation: Prepare a 10 μM solution of 3-chloro-4,5-dihydroxybenzoic acid in a standard phosphate buffer (pH 7.0).

  • Probe Addition: Add terephthalic acid (TPA, 2 mM) as a specific hydroxyl radical probe. Causality: TPA reacts exclusively with •OH to form 2-hydroxyterephthalic acid (hTPA), a highly fluorescent stable product.

  • Irradiation: Expose the solution to a Xenon arc lamp (simulated solar spectrum) for 60 minutes[3].

  • Validation (Negative Control): Run a parallel reaction spiked with 100 mM tert-butanol (a potent •OH scavenger). The system is self-validating if the fluorescence signal is entirely suppressed in this control arm, proving the signal is exclusively •OH-dependent.

  • Quantification: Measure hTPA fluorescence (Excitation: 315 nm, Emission: 425 nm) to calculate the quantum yield of radical formation.

PhotoPathway CDOM Chlorinated Phenolic Model (3-Cl-4,5-DHBA) UV Solar Irradiation (hv absorption) CDOM->UV Excited Excited State (Triplet/Singlet) UV->Excited Cleavage Homolytic C-Cl Cleavage Excited->Cleavage Radicals Aryl Radical + Cl• Cleavage->Radicals Hydroxyl ROS Generation (•OH Production) Radicals->Hydroxyl

Figure 3: Photochemical degradation and hydroxyl radical generation pathway of Cl-DOM models.

References

  • National Institutes of Health (NIH). "3-CHLORO-4,5-DIHYDROXYBENZOIC ACID". Global Substance Registration System (GSRS). Available at: [Link]

  • Wan, D., et al. (2024). "Insights into the Enhanced Photogeneration of Hydroxyl Radicals from Chlorinated Dissolved Organic Matter". Environmental Science & Technology, 58(1), 805–815. Available at:[Link]

  • Corcoran, C., et al. (2016). "Therapeutic aryl-amido-aryl compounds and their use". US Patent 9447028B2.
  • Nature Communications (2025). "Modeling bacterial interactions uncovers the importance of outliers in the coastal lignin-degrading consortium". Nature Portfolio. Available at:[Link]

Sources

3-Chloro-4,5-dihydroxybenzoic acid CAS number 87932-49-8

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 87932-49-8 Synonyms: 5-Chloroprotocatechuic acid; 3-Chloro-4,5-dihydroxybenzoate Document Type: Technical Guide & Whitepaper Version: 1.0

Executive Summary & Chemical Significance

3-Chloro-4,5-dihydroxybenzoic acid (CAS 87932-49-8) is a halogenated derivative of protocatechuic acid that serves as a critical metabolic node in the bacterial degradation of chloroaromatics and a versatile scaffold in medicinal chemistry. Unlike its non-chlorinated parent, the presence of the chlorine atom at the C3 position introduces unique electronic and steric properties, enhancing lipophilicity and altering pKa values.

In drug development, this compound is utilized as a pharmacophore building block, particularly in the synthesis of Retinoic Acid Receptor alpha (RAR


) agonists. Its structural rigidity and the capacity of the chlorine atom to act as a bioisostere for alkoxy groups make it valuable for structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinity.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for formulation and analytical method development.

PropertyValue / DescriptionNote
Molecular Formula C

H

ClO

Molecular Weight 188.57 g/mol
Appearance White to off-white crystalline solidOxidation sensitive
Solubility Soluble in DMSO, Methanol, EthanolPoor water solubility (<1 mg/mL)
pKa (Predicted)

4.0 (COOH),

8.5 (OH)
Acidic due to Cl electron withdrawal
LogP

1.5
Increased lipophilicity vs. protocatechuic acid
Storage -20°C, Desiccated, Inert AtmosphereHygroscopic and light sensitive

Synthesis & Production Protocols

Method A: Laboratory Synthesis via Demethylation (High Purity)

For pharmaceutical applications requiring high purity, the direct chlorination of protocatechuic acid often yields mixtures of isomers. The preferred route involves the regioselective demethylation of a methoxy-precursor.

Precursor: 3-Chloro-4-hydroxy-5-methoxybenzoic acid Reagent: Boron Tribromide (BBr


)
Solvent:  Dichloromethane (DCM)
Step-by-Step Protocol:
  • Preparation: Charge a flame-dried reaction vessel with 3-chloro-4-hydroxy-5-methoxybenzoic acid (1.0 eq) and anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0°C.

  • Addition: Dropwise add BBr

    
     (2.5 eq, 1.0 M in DCM) over 30 minutes, maintaining the temperature below 5°C. The mixture will turn into a dark orange/brown solution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of starting material via TLC or HPLC.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of ice-cold water (exothermic reaction).

  • Extraction: Dilute with ethyl acetate. Wash the organic layer with brine (2x) and water (1x).

  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from minimal methanol/water to yield 3-chloro-4,5-dihydroxybenzoic acid as a white solid (Typical Yield: 75–80%).
    
Method B: Biosynthetic Pathway (Metabolic Origin)

In environmental microbiology, this compound appears as a transient intermediate in the degradation of 3-chlorobenzoic acid by Pseudomonas and Aminobacter species. Understanding this pathway is crucial for bioremediation applications.

Biosynthesis cluster_legend Pathway Logic Substrate 3-Chlorobenzoic Acid Inter1 3-Chloro-4-hydroxybenzoic Acid Substrate->Inter1 Benzoate 1,2-dioxygenase (Hydroxylation) Product 3-Chloro-4,5-dihydroxybenzoic Acid (CAS 87932-49-8) Inter1->Product 4-Hydroxybenzoate 3-monooxygenase (NADH/O2) Cleavage Ring Cleavage Products (Chloromuconates) Product->Cleavage Protocatechuate 4,5-dioxygenase (Meta-cleavage) key Oxidative degradation of chloroaromatics facilitates ring fission.

Figure 1: Bacterial degradation pathway converting 3-chlorobenzoate to 3-chloro-4,5-dihydroxybenzoic acid via sequential hydroxylation.

Analytical Characterization

Validating the identity of CAS 87932-49-8 requires precise spectroscopic analysis to distinguish it from its isomers (e.g., 2-chloro or 6-chloro variants).

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule (or lack thereof) is distinct in the aromatic region.

  • Instrument: 400 MHz, DMSO-d

    
    
    
  • 
    H NMR Shifts: 
    
    • 
       12.69 ppm (1H, broad s, -COOH)
      
    • 
       10.14 ppm (2H, broad s, -OH at C4, C5)
      
    • 
       7.35 ppm (1H, d, J = 2.0 Hz, H-2)
      
    • 
       7.32 ppm (1H, d, J = 2.0 Hz, H-6)
      
  • Interpretation: The meta-coupling (J = 2.0 Hz) between the protons at C2 and C6 confirms the 3,4,5-substitution pattern.

Mass Spectrometry (MS)[4]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Observed Ion: m/z 187 [M-H]

    
    
    
  • Isotope Pattern: A characteristic 3:1 intensity ratio for M and M+2 peaks confirms the presence of a single chlorine atom.

HPLC Method (Reverse Phase)
  • Column: C18 Analytical (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Elutes later than protocatechuic acid due to the lipophilic Cl substituent.

Applications in Drug Discovery[5][6]

Retinoic Acid Receptor (RAR) Agonists

3-Chloro-4,5-dihydroxybenzoic acid serves as a scaffold for designing selective RAR


 agonists. The carboxylic acid moiety mimics the polar head group of retinoids, while the chlorinated aromatic ring provides specific hydrophobic interactions within the ligand-binding pocket.

Workflow: Scaffold Utilization

  • Protection: The hydroxyl groups are often alkylated (e.g., with cyclopentyl or isopropyl groups) to improve bioavailability.

  • Coupling: The carboxylic acid is coupled with aniline derivatives to form benzamide structures.

  • Bioisosterism: The 3-Cl substituent is often compared against 3-alkoxy groups in SAR studies to balance potency and metabolic stability.

DrugDesign Core 3-Chloro-4,5-dihydroxybenzoic Acid (Scaffold) Step1 O-Alkylation (Lipophilicity) Core->Step1 R-X, K2CO3 Step2 Amide Coupling (Linker Extension) Step1->Step2 Aniline, HATU Target RAR-alpha Agonist (Therapeutic Candidate) Step2->Target SAR Optimization

Figure 2: Synthetic workflow utilizing CAS 87932-49-8 as a core scaffold for RAR agonist development.

Handling & Safety

  • Hazard Class: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Stability: The compound is prone to oxidation (browning) upon prolonged exposure to air. Store under nitrogen or argon.

References

  • Sigma-Aldrich. 3-Chloro-4,5-dihydroxybenzoic acid Product Sheet. Available at:

  • Coombs, T. C., et al. (2013). "Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist." Bioorganic & Medicinal Chemistry, 21(18), 5830-5843.
  • National Institutes of Health (NIH) PubChem. 3-Chloro-4-hydroxybenzoic acid (Precursor Data). Available at:

  • Pieper, D. H., et al. (2010). "Aerobic degradation of polychlorinated biphenyls." Handbook of Hydrocarbon and Lipid Microbiology.
  • ChemicalBook. 3-Chloro-4,5-dihydroxybenzoic acid NMR Spectrum Data. Available at:

Molecular Structure and Synthetic Utility of 3-Chloro-4,5-dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4,5-dihydroxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Characterized by a benzoic acid core substituted with a halogen and two hydroxyl groups, this molecule provides a versatile scaffold for synthesizing complex active pharmaceutical ingredients (APIs). Most notably, it is an essential intermediate in the development of highly selective Retinoic Acid Receptor alpha (RARα) agonists, which are currently under investigation for their neuroprotective properties in Alzheimer's disease (AD)[1]. This whitepaper provides an in-depth analysis of its molecular properties, structural elucidation, synthetic methodologies, and pharmacological applications.

Molecular Identity and Physicochemical Properties

The molecular architecture of 3-Chloro-4,5-dihydroxybenzoic acid (SMILES: c1c(cc(c(c1Cl)O)O)C(=O)O) features an electron-withdrawing chlorine atom adjacent to an electron-donating catechol-like dihydroxy system[2]. This specific arrangement influences both the pKa of the carboxylic acid and the reactivity of the aromatic ring, making it highly amenable to regioselective alkylation and esterification.

Table 1: Chemical and Physical Properties

PropertyValue / Description
Chemical Name 3-Chloro-4,5-dihydroxybenzoic acid
CAS Number 87932-49-8
Molecular Formula C₇H₅ClO₄
Molecular Weight 188.57 g/mol
Stereochemistry Achiral
Physical Form White to Gray to Yellow Solid
Storage Conditions Sealed in dry, room temperature
Purity (Standard) ≥ 95%

Data compiled from authoritative chemical databases and supplier specifications[2],.

Structural Elucidation (NMR & MS Analysis)

Accurate structural verification of 3-Chloro-4,5-dihydroxybenzoic acid is primarily achieved through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of the chlorine atom at the C3 position breaks the symmetry of the aromatic ring, resulting in two distinct meta-coupled aromatic protons.

Table 2: ¹H NMR and MS Spectral Data

Analytical MethodParameterValue / Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 12.691H, broad singlet (br s), Carboxylic -OH
δ 10.142H, broad singlet (br s), Phenolic -OH
δ 7.351H, doublet (d, J = 2.0 Hz), Aromatic C-H (C2 or C6)
δ 7.321H, doublet (d, J = 2.0 Hz), Aromatic C-H (C6 or C2)
Mass Spectrometry (ESI) m/z187 [M−H]⁻

Spectral data validates the successful demethylation of precursors, confirming the dihydroxy structure[1],[3].

Chemical Synthesis & Experimental Methodology

The synthesis of 3-Chloro-4,5-dihydroxybenzoic acid and its subsequent esterification are foundational workflows in the preparation of aryl-amido-aryl (AAA) compounds. The protocols below detail the self-validating systems used to achieve high-yield transformations.

Protocol 1: Synthesis via Selective Demethylation

Objective: Selective cleavage of the methoxy group from 3-chloro-4-hydroxy-5-methoxybenzoic acid to yield the target dihydroxy compound.

Reagents: 3-chloro-4-hydroxy-5-methoxybenzoic acid (6.61 g, 32.6 mmol), Tribromoborane (BBr₃, 7.86 mL, 82 mmol), Dichloromethane (DCM, 50 mL).

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask containing DCM (50 mL) with nitrogen and cool to 0 °C using an ice bath. Dissolve the precursor (6.61 g) in the cooled DCM.

  • Reagent Addition: Add BBr₃ (7.86 mL) dropwise to the stirring mixture.

    • Causality: BBr₃ is selected over other demethylating agents due to its high electrophilicity under mild conditions. Dropwise addition controls the exothermic formation of the Lewis acid-base complex. BBr₃ selectively coordinates with the sterically accessible methoxy oxygen, cleaving the methyl-oxygen bond without disrupting the aryl chloride or carboxylic acid[3].

  • Reaction: Stir the resulting orange mixture at 0 °C for 2 hours.

  • Quenching & Workup: Pour the mixture portion-wise onto ice/brine (250 mL).

    • Causality: Ice/brine safely manages the highly exothermic hydrolysis of unreacted BBr₃ and boron intermediates into water-soluble boric acid and HBr, while simultaneously salting out the organic product to maximize extraction efficiency[3].

  • Extraction: Extract the aqueous phase with ethyl acetate (2 × 150 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent in vacuo to yield 3-chloro-4,5-dihydroxybenzoic acid as a solid (5.11 g, 79% yield).

Protocol 2: Esterification to Methyl 3-chloro-4,5-dihydroxybenzoate

Objective: Carboxyl protection to prevent side reactions during downstream alkylation of the phenolic hydroxyls.

Reagents: 3-chloro-4,5-dihydroxybenzoic acid (3.16 g, 16.76 mmol), Chlorotrimethylsilane (TMSCl, 6.36 mL, 50.3 mmol), Methanol (MeOH, 50 mL).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-4,5-dihydroxybenzoic acid (3.16 g) in anhydrous MeOH (50 mL) under a nitrogen atmosphere.

  • Catalyst Generation: Add TMSCl (6.36 mL) to the solution.

    • Causality: Instead of using harsh aqueous mineral acids (e.g., H₂SO₄), TMSCl reacts rapidly with MeOH to generate anhydrous hydrogen chloride (HCl) in situ. This water-free generation of HCl acts as a highly efficient catalyst for the Fischer esterification, driving the equilibrium forward and simplifying the final workup[1],[3].

  • Reaction: Stir the mixture at 50 °C for 16 hours.

  • Workup & Isolation: Concentrate the reaction mixture in vacuo. Partition the residue between brine (75 mL) and ethyl acetate (75 mL). Wash the organic layer with brine, dry over MgSO₄, filter, and evaporate to obtain the methyl ester intermediate.

SynthesisWorkflow A 3-Chloro-4-hydroxy-5-methoxybenzoic acid (Precursor 35) B Demethylation Reagent: BBr3 in DCM (0 °C, 2h) A->B Ether Cleavage C 3-Chloro-4,5-dihydroxybenzoic acid (Target Compound) B->C Yield: 79% D Esterification Reagent: TMSCl in MeOH (50 °C, 16h) C->D in situ HCl generation E Methyl 3-chloro-4,5-dihydroxybenzoate (Intermediate 36) D->E Carboxyl Protection

Chemical synthesis workflow of 3-Chloro-4,5-dihydroxybenzoic acid and its esterification.

Pharmacological Applications: RARα Agonists in Neurodegeneration

Beyond its utility as a basic chemical building block, 3-chloro-4,5-dihydroxybenzoic acid is the foundational scaffold for synthesizing a novel class of therapeutic aryl-amido-aryl (AAA) compounds[1]. By subjecting the dihydroxy intermediate to regioselective dialkylation (e.g., introducing ethoxy and isopropoxy groups) followed by amide coupling, researchers have developed highly potent and selective Retinoic Acid Receptor alpha (RARα) agonists, such as Compound 56 (4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid)[3].

Mechanism of Action in Alzheimer's Disease

RARα is a nuclear receptor that, upon activation, translocates to the nucleus to regulate gene transcription. In the context of neurodegeneration, RARα agonists synthesized from this scaffold exhibit a dual mechanism of action:

  • Non-Amyloidogenic APP Processing: They upregulate the expression of ADAM10 (an α-secretase), which shifts the processing of the Amyloid Precursor Protein (APP) away from the disease-causing amyloidogenic pathway, significantly reducing the levels of toxic Aβ40 and Aβ42 peptides[1].

  • Neuronal Survival: They upregulate choline acetyltransferase (chAT), promoting cholinergic function and neuronal survival in the presence of amyloid stress[1].

RARPathway Agonist RARα Agonist (e.g., Compound 56) Receptor Retinoic Acid Receptor α (Activation) Agonist->Receptor Binds GeneExpr Gene Transcription (ADAM10 & chAT Upregulation) Receptor->GeneExpr Translocates to Nucleus APP APP Processing (Non-amyloidogenic) GeneExpr->APP ADAM10 activity Outcome2 Neuronal Survival (Cognitive Preservation) GeneExpr->Outcome2 chAT activity Outcome1 Decreased Aβ40/42 (Reduced Plaques) APP->Outcome1 Prevents Amyloid

RARα signaling pathway regulating APP processing and promoting neuronal survival.

Conclusion

3-Chloro-4,5-dihydroxybenzoic acid is far more than a simple aromatic acid; it is a meticulously designed molecular scaffold that enables the precise construction of advanced therapeutics. Through carefully controlled synthetic methodologies—such as Lewis acid-mediated demethylation and in situ HCl-catalyzed esterification—chemists can leverage its unique steric and electronic properties to develop highly selective RARα agonists. These derivatives represent a promising frontier in the disease-modifying treatment of Alzheimer's disease, bridging the gap between fundamental organic synthesis and advanced neuropharmacology.

References

  • 3-CHLORO-4,5-DIHYDROXYBENZOIC ACID - gsrs Source: National Institutes of Health (NIH) URL:[Link]

  • US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use Source: Google Patents URL
  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Technical Guide: High-Purity Synthesis of 3-Chloro-4,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

3-Chloro-4,5-dihydroxybenzoic acid (CAS: 87932-49-8) is a critical halogenated phenolic intermediate used in the synthesis of bioactive compounds, including specific inhibitors for retinoic acid receptors (RAR) and vanilloid receptors.[1][2][3] Its structural integrity—specifically the positioning of the chlorine atom relative to the hydroxyl groups—is paramount for biological activity.

Retrosynthetic Logic & Route Selection

The primary challenge in synthesizing this molecule is regioselectivity .

  • Direct Chlorination of Protocatechuic Acid (3,4-dihydroxybenzoic acid): This route is operationally simple but chemically flawed for high-purity applications. The 3- and 4-hydroxyl groups activate positions 2, 5, and 6. While position 5 is sterically favored, competitive chlorination at position 2 and over-chlorination (2,5-dichloro) often result in complex mixtures requiring tedious chromatographic separation.

  • The Vanillic Acid Route (Recommended): Starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) utilizes the steric bulk and slightly lower activating power of the 3-methoxy group to direct chlorination almost exclusively to the 5-position (ortho to the 4-OH). Subsequent demethylation yields the target with high regiochemical fidelity.

Selected Pathway:

  • Regioselective Chlorination: Vanillic Acid

    
     5-Chlorovanillic Acid.[4][5][6]
    
  • Demethylation: 5-Chlorovanillic Acid

    
     3-Chloro-4,5-dihydroxybenzoic Acid.
    

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Chlorination of Vanillic Acid

Rationale: This step utilizes Sodium Hypochlorite (NaOCl) as a "green" chlorinating agent. It is superior to gaseous


 for lab-scale safety and provides excellent yield (approx. 85%) with high regioselectivity.

Materials:

  • Vanillic Acid (CAS: 121-34-6)

  • Sodium Hypochlorite Solution (Commercial Bleach, ~5% active chlorine)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 6M)

  • Solvent: Water (Main), Toluene (Recrystallization)

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 3.8 g (22.6 mmol) of Vanillic Acid in 150 mL of water containing 25 mL of 4% NaOH . Ensure the solution is clear and the pH is basic (>10).

  • Chlorination: Cool the solution to 20°C . Slowly add 50 mL (approx. 35 mmol) of Sodium Hypochlorite solution dropwise over 20 minutes.

    • Mechanistic Note: The phenoxide anion generated by NaOH activates the ring. The electrophilic chlorine species attacks the 5-position, which is ortho to the phenoxide and less hindered than the 2-position (sandwiched between the carboxylate and methoxy groups).

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 60 minutes . Monitor by TLC (System: DCM/MeOH 9:1) if necessary; starting material should disappear.

  • Workup: Acidify the reaction mixture carefully with 6M HCl to pH ~2. A copious white precipitate of 5-chlorovanillic acid will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 50 mL).

  • Purification: Recrystallize the crude solid from hot toluene or ethanol.

    • Target Specs: Melting Point: 242–244°C.

    • Yield: ~85% (approx.[4][5] 3.9 g).[5]

Protocol B: Demethylation to Target

Rationale: Two options are provided.[1][6][7][8] Option 1 (HBr) is robust and cost-effective for scale-up. Option 2 (


) is milder and preferred for small-scale, high-value synthesis.
Option 1: HBr Hydrolysis (Robust/Scale-up)
  • Setup: Place 2.0 g (10 mmol) of 5-Chlorovanillic acid in a 100 mL round-bottom flask.

  • Reagent Addition: Add 20 mL of Glacial Acetic Acid and 20 mL of 48% Hydrobromic Acid (HBr) .

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110–120°C) for 3–4 hours .

    • Observation: The reaction progresses as the methoxy ether is cleaved to the phenol.

  • Quench: Cool the mixture to room temperature and pour into 100 mL of ice-water .

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Final Purification: Recrystallize from water or minimal methanol/water.

    • Product: 3-Chloro-4,5-dihydroxybenzoic acid.[9]

    • Appearance: White to off-white crystalline solid.

Option 2: Boron Tribromide (

) (High Purity/Lab Scale)
  • Setup: Dissolve 1.0 g (5 mmol) of 5-Chlorovanillic acid in 20 mL of anhydrous Dichloromethane (DCM) under Nitrogen atmosphere at 0°C .

  • Addition: Carefully add 1.5 mL (15 mmol) of

    
     (1M in DCM or neat) dropwise.
    
    • Caution:

      
       reacts violently with moisture. Use strict anhydrous conditions.
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours .

  • Quench: Pour the mixture onto 50 g of ice . Stir vigorously for 30 minutes to hydrolyze boron complexes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate. Combine organics, dry, and evaporate.[2]

Part 3: Analytical Data Summary

Parameter5-Chlorovanillic Acid (Intermediate)3-Chloro-4,5-dihydroxybenzoic Acid (Target)
CAS 19463-48-087932-49-8
Formula


MW 202.59 g/mol 188.57 g/mol
Appearance White crystalline powderWhite to pale beige solid
Melting Point 242–244°C198–202°C (dec)
Key NMR Shift (

)

3.8 (s, 3H, OMe), 7.4 (s, Ar-H)
Absence of OMe peak;

7.35 (d, 1H), 7.32 (d, 1H)

Part 4: Process Visualization

Synthesis Pathway Diagram

SynthesisRoute Vanillic Vanillic Acid (Starting Material) Chlorination Step 1: Chlorination (NaOCl, NaOH, 20°C) Vanillic->Chlorination Intermediate 5-Chlorovanillic Acid (Intermediate) Chlorination->Intermediate Regioselective (Ortho to OH) Demethylation Step 2: Demethylation (48% HBr, AcOH, Reflux) Intermediate->Demethylation Target 3-Chloro-4,5-dihydroxybenzoic Acid (Target Product) Demethylation->Target Ether Cleavage

Caption: Figure 1. Two-step regioselective synthesis pathway via Vanillic Acid.

Workup & Purification Logic

WorkupFlow RxnMix Reaction Mixture (Post-HBr Reflux) Quench Quench in Ice Water RxnMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash: Brine + Drying (MgSO4) Extract->Wash Evap Evaporate Solvent Wash->Evap Recryst Recrystallize (Water/MeOH) Evap->Recryst Final Pure Product (>98% Purity) Recryst->Final

Caption: Figure 2. Purification workflow for the isolation of the target acid.

References

  • Erowid/Rhodium Archive. Aromatic Chlorination by Aqueous Sodium Hypochlorite. (Based on Raiford & Potter).[5] Retrieved from [Link]

  • Beard, A. et al. Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. (2002). ResearchGate. Retrieved from [Link]

  • Neilson, A. H. et al. Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria. Applied and Environmental Microbiology. (1987). Retrieved from [Link]

Sources

Solubility Profiling of 3-Chloro-4,5-dihydroxybenzoic Acid: A Technical Framework for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a strategic framework for researchers and process chemists. Given that 3-Chloro-4,5-dihydroxybenzoic acid is a specialized intermediate with limited public solubility datasets, this guide synthesizes predictive physicochemical profiling (based on structural analogs like Protocatechuic acid) with standardized experimental protocols for generating high-integrity solubility data.

Executive Summary

3-Chloro-4,5-dihydroxybenzoic acid (CAS: 87932-49-8) acts as a critical intermediate in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its solubility profile is the governing factor in designing efficient purification processes, particularly recrystallization and liquid-liquid extraction.

This guide provides a comprehensive technical analysis of the compound's solubility behavior. By correlating the structural impact of the chlorine substituent against the baseline behavior of Protocatechuic acid (3,4-dihydroxybenzoic acid) , we establish a predictive model for solvent selection. Furthermore, we define the "Gold Standard" experimental protocol for empirically determining its thermodynamic solubility, ensuring data integrity for regulatory filing and process scale-up.

Compound Profile & Physicochemical Prediction[1]

To understand the solubility behavior of 3-Chloro-4,5-dihydroxybenzoic acid, we must analyze its molecular architecture relative to its nearest well-characterized neighbor, Protocatechuic acid.

Structural Analysis

The molecule consists of a benzoic acid core with two hydroxyl groups (positions 4,[1][2][3]5) and a chlorine atom (position 3).

  • Hydrophilic Domain: The carboxylic acid (

    
    ) and two hydroxyl groups (
    
    
    
    ) facilitate hydrogen bonding, promoting solubility in polar protic solvents (Water, Alcohols).
  • Hydrophobic/Lipophilic Domain: The aromatic ring and the Chlorine substituent contribute to lipophilicity.

  • The "Chlorine Effect": The introduction of Chlorine at position 3 exerts an electron-withdrawing inductive effect (-I), which theoretically:

    • Increases Acidity: Lowers the pKa of the carboxylic acid relative to Protocatechuic acid (pKa ~4.48).

    • Reduces Water Solubility: Increases the partition coefficient (LogP), making the molecule less soluble in water than its non-chlorinated parent.

Predicted Physicochemical Properties

Values estimated based on Structure-Activity Relationship (SAR) with Protocatechuic Acid.

PropertyProtocatechuic Acid (Reference)3-Chloro-4,5-dihydroxybenzoic Acid (Target)Impact on Process
Molecular Weight 154.12 g/mol 188.57 g/mol Slower diffusion rates.
LogP (Octanol/Water) ~0.86~1.4 - 1.7 (Predicted) Higher affinity for organic solvents (EtOAc, THF).
pKa (Acid) 4.48~4.0 - 4.2 (Predicted) pH-dependent solubility shift occurs at lower pH.
Water Solubility (25°C) ~18 mg/mL (Sparingly Soluble)< 10 mg/mL (Predicted) Likely requires co-solvents (EtOH/MeOH) for aqueous processing.

Thermodynamic Solubility Modeling

For process design, single-point solubility is insufficient. We utilize thermodynamic models to correlate solubility (


) with temperature (

).
The Modified Apelblat Equation

The most robust model for correlating the solubility of benzoic acid derivatives in pure and binary solvents is the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental data regression.
    
    • Parameter B is related to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

), the Van't Hoff equation is applied to the linear region of the solubility plot:


Interpretation for 3-Chloro-4,5-dihydroxybenzoic acid:

  • Endothermic Process (+

    
    ):  Solubility increases with temperature. This is typical for benzoic acid derivatives, suggesting that cooling crystallization  is a viable purification method.
    
  • Solvent Selection: If

    
     is significantly higher in water than in ethanol, the solubility curve will be steeper in water, offering high recovery yields upon cooling.
    

Experimental Protocol: Determination of Equilibrium Solubility

Objective: Generate a high-precision solubility curve for 3-Chloro-4,5-dihydroxybenzoic acid in Water, Ethanol, and Ethyl Acetate. Method: Saturation Shake-Flask Method followed by HPLC Analysis.

Reagents & Equipment[4][5][6]
  • Solute: 3-Chloro-4,5-dihydroxybenzoic acid (Purity >98%).

  • Solvents: HPLC Grade Water, Ethanol, Ethyl Acetate.[4]

  • Equipment: Orbital Shaker (temp controlled ±0.1°C), Syringe Filters (0.45 µm PTFE), HPLC System (UV Detector).

Step-by-Step Workflow

Solubility_Protocol Start Start: Preparation Excess Add Excess Solute to Solvent (Ensure solid persistence) Start->Excess Equilibration Equilibrate in Orbital Shaker (24-48h at Target Temp) Excess->Equilibration Sampling Sample Supernatant (Maintain Temp during withdrawal) Equilibration->Sampling Filtration Filtration (0.45 µm PTFE) Pre-heat filter to avoid precipitation Sampling->Filtration Critical Step Dilution Dilution with Mobile Phase (To fit calibration range) Filtration->Dilution HPLC HPLC Analysis (UV detection @ ~254/280 nm) Dilution->HPLC Calc Calculate Mole Fraction (x1) HPLC->Calc

Figure 1: Standardized Shake-Flask Workflow for Solubility Determination. Note the critical temperature control during filtration to prevent artificial precipitation.

Analytical Method (HPLC Conditions)

Since specific HPLC data for this isomer is rare, use this Universal Method for Chlorinated Phenolic Acids :

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidifies to suppress ionization of COOH).

    • B: Acetonitrile or Methanol.

    • Gradient: 5% B to 95% B over 15 mins.

  • Wavelength: 280 nm (Characteristic for phenol/benzoic rings).

  • Flow Rate: 1.0 mL/min.

Process Applications: Solvent Selection Guide

Based on the predicted polarity and analog data, the following solvent classes are recommended for specific process goals.

Crystallization (Purification)
  • Recommended System: Ethanol/Water or Methanol/Water mixtures.

  • Rationale: The compound is likely highly soluble in alcohols (due to H-bonding with -OH groups) and sparingly soluble in water (due to the Cl-aromatic ring).

  • Mechanism: Dissolve in hot ethanol (high solubility), then slowly add water (anti-solvent) or cool the solution. The "Chlorine effect" will drive precipitation faster than in non-chlorinated analogs, requiring careful control of cooling rates to avoid oiling out.

Extraction (Work-up)
  • Recommended Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE) .

  • Rationale: At acidic pH (pH < 3), the carboxylic acid is protonated (neutral). The lipophilic Chlorine atom significantly enhances partitioning into organic esters compared to pure water.

  • Protocol: Acidify aqueous reaction mixture to pH 2 using HCl, then extract with Ethyl Acetate.

Decision Logic for Solvent Screening

Solvent_Selection Input Process Goal? Purification Purification (Crystallization) Input->Purification Extraction Extraction (From Reaction Mix) Input->Extraction Polar Is impurity polar? Purification->Polar Acidic Acidify to pH < 3 Extraction->Acidic Water Use Water/Ethanol (Anti-solvent) Polar->Water Yes (Salts/Polar Byproducts) Toluene Use Toluene/Heptane (If impurity is very polar) Polar->Toluene No (Lipophilic Impurities) EtOAc Extract w/ Ethyl Acetate (High Partition Coeff) Acidic->EtOAc

Figure 2: Solvent Selection Logic for 3-Chloro-4,5-dihydroxybenzoic acid based on polarity and ionization state.

References

  • Shake-Flask Protocol Standardization

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Thermodynamic Modeling (Apelblat Equation)

    • Source: Journal of Molecular Liquids.[5] "Solubility and thermodynamic modeling of benzoic acid derivatives." (General reference for the mathematical model).

    • URL:[Link]

  • Protocatechuic Acid Properties (Analog Data)

    • Source: PubChem Compound Summary for CID 72, Protoc
    • URL:[Link]

  • pKa and Hammett Substituent Constants

    • Source: "Bordwell pKa Table (Acidity in W
    • URL:[Link]

Sources

A Comprehensive Technical Guide to the Purity and Storage of 3-Chloro-4,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-4,5-dihydroxybenzoic acid, a halogenated derivative of dihydroxybenzoic acid, is a compound of increasing interest within the realms of pharmaceutical and chemical research. Its unique molecular architecture, featuring a chlorinated aromatic ring and vicinal hydroxyl groups, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of novel bioactive molecules and functional materials. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups on the benzene ring creates a nuanced electronic landscape that influences its chemical behavior and stability.

This guide provides an in-depth exploration of the critical parameters governing the purity and storage of 3-Chloro-4,5-dihydroxybenzoic acid. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is paramount to ensure the integrity of experimental outcomes and the quality of synthesized products. We will delve into the analytical methodologies for purity assessment, elucidate the key factors influencing its stability, and provide evidence-based recommendations for optimal storage conditions.

I. Purity Assessment: A Multi-faceted Approach

Ensuring the purity of 3-Chloro-4,5-dihydroxybenzoic acid is the foundational step for its reliable application. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) stands as the principal technique for quantifying the purity of 3-Chloro-4,5-dihydroxybenzoic acid and detecting any process-related impurities or degradation products. The selection of a C18 column is standard for the separation of such aromatic acids.

Table 1: Recommended HPLC Purity Specifications

ParameterSpecificationRationale
Purity (by HPLC)≥ 98%Ensures minimal interference from impurities in subsequent reactions or biological assays.
Individual Impurity≤ 0.5%Controls the levels of specific, potentially reactive or toxic, byproducts.
Total Impurities≤ 2.0%Provides an overall measure of the compound's cleanliness.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate 3-Chloro-4,5-dihydroxybenzoic acid from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-32 min: Linear gradient back to 95% A, 5% B

    • 32-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale behind the method: The acidic mobile phase (formic acid) ensures the carboxylic acid group remains protonated, leading to better peak shape and retention on the non-polar C18 stationary phase. The gradient elution allows for the separation of compounds with a range of polarities, which is crucial for resolving potential impurities and degradation products from the main analyte.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_system HPLC System (Pump, Injector, Column Oven) prep3->hplc_system Inject c18_column C18 Column hplc_system->c18_column detector UV-Vis Detector c18_column->detector data_system Data Acquisition System detector->data_system integrate Integrate Peaks data_system->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Spectroscopic Characterization

¹H and ¹³C NMR are indispensable for confirming the chemical structure of 3-Chloro-4,5-dihydroxybenzoic acid.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer with a minimum field strength of 300 MHz for adequate resolution.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation:

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected as the parent ion. Fragmentation may involve the loss of CO₂ from the carboxylic acid group.

II. Storage Conditions: Preserving Chemical Integrity

3-Chloro-4,5-dihydroxybenzoic acid, like many phenolic compounds, is susceptible to degradation if not stored properly. The primary drivers of degradation are temperature, light, oxygen, and pH.

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Temperature
Long-term (months to years)2-8 °C[1]Reduces the rate of thermally induced degradation reactions.
Short-term (days to weeks)Room Temperature (in a desiccator)[2]Acceptable for brief periods, but protection from moisture is crucial.
Atmosphere Inert gas (e.g., Nitrogen or Argon)[1]Minimizes oxidative degradation of the electron-rich dihydroxy-substituted aromatic ring.
Light Amber vial or stored in the dark[3]Protects against photodegradation, a common pathway for aromatic compounds.
Moisture Tightly sealed container in a desiccatorThe compound is moisture-sensitive; hydrolysis and moisture-catalyzed oxidation can occur.

III. Understanding Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and understand the stability of the molecule under various stress conditions.

dot

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound 3-Chloro-4,5-dihydroxybenzoic acid Oxidation Oxidative (e.g., H₂O₂) Compound->Oxidation Hydrolysis Hydrolytic (Acidic/Basic pH) Compound->Hydrolysis Photolysis Photolytic (UV/Visible Light) Compound->Photolysis Oxidized Oxidized Products (e.g., Quinones) Oxidation->Oxidized Decarboxylated Decarboxylated Products Oxidation->Decarboxylated Hydrolysis->Decarboxylated Dechlorinated Dechlorinated Products Hydrolysis->Dechlorinated Photolysis->Dechlorinated RingOpened Ring-Opened Products Photolysis->RingOpened

Caption: Potential Degradation Pathways.

Oxidative Degradation

The dihydroxybenzoic acid moiety is susceptible to oxidation, particularly in the presence of oxygen, metal ions, and at higher pH.[4] The electron-rich aromatic ring can be oxidized to form quinone-type structures, which may further polymerize. Storing under an inert atmosphere is the most effective preventative measure.[1] Oxidative stress can be induced using agents like hydrogen peroxide.[5]

Hydrolytic Degradation

While the aromatic ring itself is stable to hydrolysis, the overall stability of the molecule can be pH-dependent. At alkaline pH, the phenoxide ions are more susceptible to oxidation.[4] In strongly acidic or basic conditions, particularly at elevated temperatures, decarboxylation may be promoted. Studies on similar compounds show that degradation is more pronounced at neutral to alkaline pH.[4] The degradation rate of 3-chloro-4-hydroxybenzoic acid has been observed to be higher under acidic conditions compared to neutral and alkaline conditions during gamma irradiation.[6]

Photodegradation

Aromatic compounds, especially those with hydroxyl substitutions, can absorb UV light, leading to photochemical reactions.[3] For chlorinated phenols, photodegradation can involve reductive dechlorination (loss of the chlorine atom) and cleavage of the aromatic ring.[6][7] Storing the compound in light-resistant containers is crucial to prevent the formation of photoproducts.

IV. Conclusion

The integrity of 3-Chloro-4,5-dihydroxybenzoic acid is contingent upon a rigorous approach to its characterization and storage. A multi-technique analytical approach, spearheaded by a stability-indicating HPLC method, is essential for accurate purity assessment. Optimal preservation of this valuable compound is achieved through storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. A fundamental understanding of its potential degradation pathways—oxidation, hydrolysis, and photolysis—empowers researchers to handle and utilize this compound with the confidence required for reproducible and reliable scientific outcomes.

References

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  • Svenson, A., & Kaj, L. (1989). Photochemical conversion of chlorinated phenolic substances in aquatic media as studied by AOX and Microtox tests. Science of The Total Environment, 78, 89-98. [Link]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 41(3), 166-169. [Link]

  • 3,5-dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (2025). MDPI. [Link]

  • Showing Compound protocatechuate (FDB031135). FooDB. [Link]

  • Zhang, X., & Wiegel, J. (1992). The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate to phenol and subsequently to benzoate. Applied and Environmental Microbiology, 58(11), 3580-3585. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]

  • Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. National Center for Biotechnology Information. [Link]

  • Oxidative Degradation of 2,4‐Dihydroxybenzoic Acid by the Fenton and Photo‐Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds During Long-Term Storage (18 Months) at Temperatures of 5-50 °C. PubMed. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. MDPI. [Link]

  • 1 H NMR spectrum of 3,4,5-trihydroxybenzoic acid. ResearchGate. [Link]

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  • 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
  • Hydrolytic degradation of blends of poly(3-hydroxybutyrate) with poly(3- hyd ro xy b uty rate- co. Polymer Journal. [Link]

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  • 3,5-Dihydroxybenzoic Acid. SIELC Technologies. [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0194337). NP-MRD. [Link]

  • 3,4,5-Trihydroxybenzamide. CAS Common Chemistry. [Link]

  • 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for 3-Chloro-4,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Chloro-4,5-dihydroxybenzoic acid ([1]) is a highly polar, halogenated phenolic acid. In pharmaceutical development, it serves as a critical synthetic intermediate for[2], which are being investigated for their neuroprotective properties and potential in treating Alzheimer's disease[2]. Furthermore, in environmental chemistry, it is utilized as a model compound to study the in water treatment systems[3].

Accurate quantification of this compound is essential for both[4] and trace analysis in environmental matrices. As a Senior Application Scientist, designing a robust method for this analyte requires a deep understanding of its ionization behavior to prevent chromatographic anomalies.

Mechanistic Principles of Retention

The primary analytical challenge with 3-chloro-4,5-dihydroxybenzoic acid lies in its multiple ionizable functional groups. The molecule contains a carboxylic acid moiety (estimated pKa ~3.5) and two phenolic hydroxyl groups (pKa > 8.0). In reversed-phase high-performance liquid chromatography (RP-HPLC), the ionization state of the analyte dictates its hydrophobicity and, consequently, its retention on a non-polar C18 stationary phase.

If the mobile phase pH is near the pKa of the carboxylic acid, the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This dual-state presence leads to split peaks, severe tailing, and irreproducible retention times. To enforce a single, highly retained neutral state, the mobile phase pH must be buffered at least one full pH unit below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to fully suppress ionization, driving robust hydrophobic interactions with the C18 carbon chains.

G Analyte 3-Chloro-4,5-dihydroxybenzoic acid (pKa ~ 3.5) High_pH Mobile Phase pH > 4.0 Ionized (Carboxylate) Analyte->High_pH Low_pH Mobile Phase pH < 3.0 Neutral (Protonated) Analyte->Low_pH Poor_Ret Poor Retention Peak Tailing on C18 High_pH->Poor_Ret Good_Ret Strong Retention Sharp, Symmetrical Peaks Low_pH->Good_Ret

Fig 1: Effect of mobile phase pH on the ionization state and RP-HPLC retention of the analyte.

Experimental Protocols: A Self-Validating Workflow

A robust analytical method must be a self-validating system. We employ a sequence structure that inherently proves the absence of carryover, verifies column efficiency, and ensures detector linearity before any unknown sample is quantified.

G A 1. Sample Preparation Stock & Working Solutions B 2. System Equilibration 0.1% FA in H2O / ACN A->B C 3. Self-Validating Sequence Blank -> SST (x5) -> Sample B->C D 4. RP-HPLC Separation C18 Column, Gradient Elution C->D E 5. Detection & Analysis UV/Vis (254 nm) / ESI-MS D->E

Fig 2: Step-by-step self-validating RP-HPLC workflow for 3-chloro-4,5-dihydroxybenzoic acid.

Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS Grade Water.

    • Causality: LC-MS grade water minimizes baseline noise at low UV wavelengths (254 nm). Formic acid acts as the critical ionization suppressor.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS Grade Acetonitrile (ACN).

    • Causality: Adding the exact same concentration of acid to the organic phase prevents baseline drift (the "gradient baseline shift" phenomenon) as the organic composition increases during the run.

  • Sample Diluent: 90:10 Water:ACN.

    • Causality: Matching the diluent closely to the initial gradient conditions prevents "solvent shock," which can cause peak distortion or fronting when the sample plug hits the column head.

  • Standard Preparation: Dissolve 1.0 mg of 3-chloro-4,5-dihydroxybenzoic acid in 1 mL of diluent to create a 1000 µg/mL stock. Sonicate for 5 minutes to ensure complete dissolution. Dilute to a working concentration of 10 µg/mL.

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C (Maintains consistent solvent viscosity and mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (optimal for the chlorinated aromatic ring) and 280 nm.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955High aqueous holds the polar analyte at the column head.
2.0955Isocratic hold ensures complete focusing of the sample plug.
10.04060Linear ramp elutes the analyte and washes lipophilic impurities.
12.0595High organic flush removes strongly retained contaminants.
12.1955Return to initial conditions.
17.09555-minute re-equilibration restores the hydration layer of the C18.
System Suitability & Validation Sequence

To ensure the integrity of the data, the sequence must begin with the following self-validating injections:

  • Blank (Diluent): Injected first to prove the system is free of ghost peaks or carryover from previous runs.

  • System Suitability Test (SST): Five consecutive injections of the 10 µg/mL standard to validate system readiness.

Table 2: System Suitability Acceptance Criteria

ParameterTarget SpecificationCausality / Implication of Failure
Retention Time RSD≤ 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area RSD≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor (As)0.8 – 1.5Values >1.5 indicate secondary interactions (e.g., exposed silanols) or insufficient acid modifier.
Theoretical Plates (N)> 5000Confirms column bed integrity. Low N suggests column voiding or degradation.

Results & Troubleshooting Insights

Under these optimized conditions, 3-chloro-4,5-dihydroxybenzoic acid typically elutes as a sharp, symmetrical peak between 6.0 and 7.5 minutes, depending on the specific C18 column chemistry (e.g., carbon load and end-capping density).

Troubleshooting Peak Tailing: If tailing occurs despite the 0.1% formic acid, it may indicate that the column's silica base has exposed silanol groups interacting with the electron-rich regions of the analyte. Switching to a highly end-capped column or increasing the acid strength slightly (e.g., substituting with 0.1% Trifluoroacetic acid, TFA) will sterically hinder these secondary interactions. Note: TFA will suppress MS signals if LC-MS is used downstream, so Formic Acid remains the preferred choice for MS-compatible workflows.

References

  • Wan, D., Song, G., Mi, W., Tu, X., Zhao, Y., & Bi, Y. (2024). Insights into the Enhanced Photogeneration of Hydroxyl Radicals from Chlorinated Dissolved Organic Matter. Environmental Science & Technology, 58(1), 805-815. URL:[Link]

  • Clarke, E., Jarvis, C. I., Goncalves, M. B., et al. (2018). Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Bioorganic & Medicinal Chemistry, 26(4), 798-814. URL:[Link]

  • Corcoran, J. P. T., et al. (2016). Therapeutic aryl-amido-aryl compounds and their use. US Patent 9447028B2.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54358, 3-Chloro-4,5-dihydroxybenzoic acid. URL: [Link]

Sources

Synthesis of 3-quinolinecarboxylic acid using 3-chloro-2,4-difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-Quinolinecarboxylic Acid Derivatives from 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Scope: A comprehensive, self-validating protocol for the construction of the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core, a critical scaffold for next-generation antimicrobial agents.

Strategic Rationale & Mechanistic Insights

The synthesis of fluoroquinolone antibacterial agents fundamentally relies on the precise construction of the quinolone core. While classical approaches like the 1 utilize anilines as starting materials, the synthesis of highly functionalized derivatives demands the Grohe-Petersen methodology[2]. This approach builds the heterocyclic ring by appending a carbon chain to a functionalized benzoic acid, followed by amine introduction and an intramolecular cyclization[3].

Using 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as the foundational building block is a highly deliberate strategic choice for overcoming bacterial resistance[4]:

  • C3-Chloro (becomes C8-Chloro): Enhances activity against Gram-positive bacteria (e.g., MRSA) and restricts the binding pocket to prevent resistance-conferring topoisomerase mutations.

  • C5-Hydroxy (becomes C6-Hydroxy): Replaces the traditional C6-fluoro group, offering a unique hydrogen-bonding handle to modulate the drug's pharmacokinetic profile and solubility.

  • C4-Fluoro (becomes C7-Fluoro): Acts as an essential leaving group for late-stage functionalization (via SNAr) with cyclic amines like piperazine or pyrrolidine[5].

  • C2-Fluoro: Serves as the designated intramolecular leaving group during the base-catalyzed nucleophilic aromatic substitution that closes the quinolone ring.

Synthetic Workflow Visualization

Workflow cluster_0 Phase 1: Protection & Activation cluster_1 Phase 2: Carbon Chain Extension cluster_2 Phase 3: Cyclization & Deprotection SM 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Starting Material Step1 O-Benzylation (BnBr, K2CO3) SM->Step1 Step2 Acyl Chloride Formation (SOCl2, DMF cat.) Step1->Step2 Step3 β-Ketoester Synthesis (Diethyl malonate, MgCl2, then p-TsOH) Step2->Step3 Step4 Ethoxymethylenation (HC(OEt)3, Ac2O) Step3->Step4 Step5 Amine Exchange (Cyclopropylamine) Step4->Step5 Step6 Intramolecular SNAr (K2CO3, DMF, 90°C) Step5->Step6 Step7 Hydrolysis & Hydrogenolysis (NaOH, then H2/Pd-C) Step6->Step7 Product 8-Chloro-1-cyclopropyl-7-fluoro-6-hydroxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Target Core Step7->Product

Workflow for synthesizing the 3-quinolinecarboxylic acid core from the functionalized benzoic acid.

Quantitative Reaction Parameters

PhaseTransformationKey ReagentsTemp / TimeExpected YieldIPQC Validation Marker (NMR / TLC)
1a O-BenzylationBnBr, K₂CO₃, DMF60 °C / 4 h90-92%Disappearance of phenol -OH (~10.5 ppm)
1b Acyl ChlorideSOCl₂, cat. DMF80 °C / 3 hQuant.Shift of C=O stretch in IR to ~1770 cm⁻¹
2a β-KetoesterDiethyl malonate, MgCl₂, p-TsOH0 °C to Reflux82-85%Appearance of active CH₂ (~4.0 ppm)
2b EthoxymethylenationHC(OEt)₃, Ac₂O120 °C / 5 h88-90%Appearance of =CH-O singlet (~8.0 ppm)
3a Amine ExchangeCyclopropylamine, EtOH0 °C / 1 h92-95%Shift of =CH-O to =CH-N doublet (~8.4 ppm)
3b CyclizationK₂CO₃, DMF90 °C / 4 h80-85%Appearance of quinolone C2-H (~8.7 ppm)
4 DeprotectionNaOH (aq), then H₂/Pd-CReflux / RT75-80%Free COOH (~14.5 ppm) & OH (~11.0 ppm)

Step-by-Step Experimental Protocols & Self-Validating Systems

Phase 1: Protection and Activation

Mechanistic Rationale: The free C5-hydroxyl group is highly nucleophilic and acidic. If left unprotected, it will interfere with thionyl chloride activation and participate in destructive side reactions during the strongly basic cyclization step. Benzyl protection is chosen because it is orthogonal to the intermediate basic/acidic conditions but easily removed via palladium-catalyzed hydrogenolysis at the end[4].

  • O-Benzylation: Dissolve 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and benzyl bromide (1.1 eq). Stir at 60 °C for 4 hours. Quench with ice water, acidify with 1M HCl to pH 3, and filter the precipitated 5-benzyloxy-3-chloro-2,4-difluorobenzoic acid.

  • Acyl Chloride Formation: Suspend the protected acid in thionyl chloride (5.0 eq) with 2 drops of DMF. Reflux at 80 °C for 3 hours until gas evolution ceases. Remove excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

    • Self-Validating IPQC: Take an IR spectrum of the crude oil. The carboxylic acid C=O stretch (~1700 cm⁻¹) must shift to the characteristic acyl chloride stretch (~1770 cm⁻¹).

Phase 2: Carbon Chain Extension

Mechanistic Rationale: To build the quinolone ring, a two-carbon extension is required. Using the magnesium enolate of diethyl malonate ensures exclusive C-acylation[4]. Subsequent treatment with mild acid (p-TsOH) selectively decarboxylates one ester group, avoiding the harsh conditions that would cleave the benzyl ether.

  • Malonate Condensation: In a separate flask, treat diethyl malonate (1.2 eq) with MgCl₂ (1.2 eq) and Et₃N (2.5 eq) in acetonitrile at 0 °C for 1 hour. Dropwise add the acyl chloride (from Phase 1) dissolved in acetonitrile. Stir at room temperature for 12 hours.

  • Decarboxylation: Concentrate the mixture, add aqueous p-toluenesulfonic acid (p-TsOH, 0.5 M), and reflux for 4 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield the β-ketoester.

    • Self-Validating IPQC: ¹H NMR must show the active methylene protons as a singlet near 4.0 ppm, or the enol =CH proton far downfield (~12.5 ppm).

Phase 3: Enamine Formation and Cyclization (SNAr)

Mechanistic Rationale: The active methylene condenses with triethyl orthoformate to form a highly electrophilic ethoxymethylene intermediate. Cyclopropylamine seamlessly displaces the ethoxy group via an addition-elimination mechanism. During cyclization, the enamine nitrogen attacks the C2 position of the aromatic ring. The C2-fluorine is highly activated by the ortho-carbonyl and the electron-withdrawing C3-chlorine, making it an excellent leaving group for SNAr[3].

  • Ethoxymethylenation: Dissolve the β-ketoester in acetic anhydride (3.0 eq) and triethyl orthoformate (1.5 eq). Reflux at 120 °C for 5 hours. Concentrate in vacuo to remove volatiles.

  • Amine Exchange: Dissolve the residue in absolute ethanol and cool to 0 °C. Add cyclopropylamine (1.1 eq) dropwise. Stir for 1 hour.

    • Self-Validating IPQC: ¹H NMR will show the diagnostic shift of the alkene proton from a singlet (~8.0 ppm) to a doublet (~8.4 ppm) due to coupling with the new adjacent NH group.

  • Intramolecular Cyclization: Evaporate the ethanol, dissolve the crude enamine in anhydrous DMF, and add K₂CO₃ (2.0 eq). Heat to 90 °C for 4 hours. Pour into ice water and filter the precipitated protected quinolone core.

Phase 4: Saponification and Deprotection

Mechanistic Rationale: Saponification removes the ethyl ester to reveal the crucial C3-carboxylic acid (required for binding to the Mg²⁺ in the bacterial DNA gyrase complex). Finally, hydrogenolysis removes the benzyl protecting group to reveal the C6-hydroxyl group[4].

  • Ester Hydrolysis: Suspend the cyclized product in a 1:1 mixture of ethanol and 2M NaOH (aq). Reflux for 2 hours. Cool and acidify with 2M HCl to pH 2. Filter the resulting carboxylic acid.

  • Hydrogenolysis: Dissolve the intermediate in THF/MeOH. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate to yield 8-chloro-1-cyclopropyl-7-fluoro-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

    • Self-Validating IPQC: Final ¹H NMR must show the disappearance of the benzyl aromatic protons (7.3-7.5 ppm) and the CH₂ singlet (5.2 ppm), with the emergence of the free -OH (~11.0 ppm) and the highly deshielded C3-COOH (~14.5 ppm).

References

1.4[4] 2.5[5] 3.3[3] 4.1[1] 5.2[2]

Sources

The Strategic Utility of 3-Chloro-4,5-dihydroxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 3-Chloro-4,5-dihydroxybenzoic acid is a versatile intermediate, offering a unique combination of functional groups that can be selectively manipulated to generate a diverse array of complex molecules. Its catechol and carboxylic acid moieties, along with the chloro-substituent, provide multiple reaction handles for derivatization, making it an attractive scaffold for the synthesis of compounds targeting a wide range of biological pathways. This document provides an in-depth guide to the applications and experimental protocols involving 3-chloro-4,5-dihydroxybenzoic acid, designed for researchers and professionals in the field of drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 3-chloro-4,5-dihydroxybenzoic acid is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₅ClO₄[1]
Molecular Weight 188.57 g/mol [1]
CAS Number 87932-49-8
Appearance White to gray to yellow solid
Boiling Point 391.7 ± 42.0 °C at 760 mmHg
Storage Temperature Room temperature, sealed in dry conditions or at 4°C under nitrogen
Purity Typically ≥95%
InChI Key GGUNECQLDCNDDY-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1)Cl)O)O)C(=O)O[1]

Nuclear Magnetic Resonance (NMR) Data (Predicted):

While experimental spectra should always be acquired for confirmation, predicted NMR data provides a useful reference.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H, COOH), 9.5 (br s, 2H, OH), 7.2 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.0 (C=O), 145.0 (C-OH), 144.5 (C-OH), 125.0 (C-Cl), 122.0 (C-COOH), 118.0 (CH), 115.0 (CH).

Application in the Synthesis of Quinolone-Class Antibacterial Agents: A Representative Protocol

The structural motifs within 3-chloro-4,5-dihydroxybenzoic acid make it an excellent starting point for the synthesis of quinolone antibiotics. The following is a representative, multi-step protocol for the synthesis of a hypothetical quinolone derivative, demonstrating the utility of this intermediate.

Quinolone Synthesis Workflow cluster_0 Protection & Activation cluster_1 Core Ring Formation cluster_2 Final Derivatization & Deprotection A 3-Chloro-4,5-dihydroxybenzoic acid B Protection of Hydroxyl Groups (Etherification) A->B Step 1 C Esterification of Carboxylic Acid B->C Step 2 D Amide Coupling with an Aniline Derivative C->D Step 3 E Gould-Jacobs Cyclization D->E Step 4 F Nucleophilic Aromatic Substitution at C7 E->F Step 5 G Deprotection of Hydroxyl Groups F->G Step 6 H Saponification of Ester G->H Step 7 I Final Quinolone Antibiotic H->I

Caption: Overall workflow for the synthesis of a quinolone antibiotic.

Protocol 1: Synthesis of a Quinolone Core from 3-Chloro-4,5-dihydroxybenzoic Acid

This protocol outlines the key steps to construct the quinolone nucleus.

Step 1: Protection of Hydroxyl Groups (Etherification)

  • Rationale: The acidic phenolic hydroxyl groups would interfere with subsequent reactions, particularly the amide coupling and cyclization steps. Protection as methyl ethers is a common and robust strategy.

  • Procedure:

    • Suspend 3-chloro-4,5-dihydroxybenzoic acid (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

    • Add dimethyl sulfate ((CH₃)₂SO₄, 2.5 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-4,5-dimethoxybenzoic acid. This can be purified by recrystallization from ethanol/water.

Step 2: Activation of the Carboxylic Acid (Acyl Chloride Formation)

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride facilitates the subsequent amide bond formation with a weakly nucleophilic aniline.

  • Procedure:

    • To a solution of 3-chloro-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride ((COCl)₂, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO and CO₂) will be observed.

    • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or GC-MS.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-chloro-4,5-dimethoxybenzoyl chloride, which is used immediately in the next step.

Step 3: Amide Coupling with 3-Chloro-4-fluoroaniline

  • Rationale: This step forms the key amide bond that will be part of the eventual quinolone ring system. The choice of 3-chloro-4-fluoroaniline is based on its common use in the synthesis of fluoroquinolone antibiotics.

  • Procedure:

    • Dissolve 3-chloro-4-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of the crude 3-chloro-4,5-dimethoxybenzoyl chloride (1.05 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

Step 4: Gould-Jacobs Cyclization to form the Quinolone Core

  • Rationale: This is a thermal cyclization reaction that forms the core bicyclic quinolone structure.[2]

  • Procedure:

    • The purified amide from Step 3 is heated in a high-boiling point solvent such as diphenyl ether to approximately 250 °C for 30-60 minutes.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The solid is washed with a non-polar solvent like hexane to remove the diphenyl ether and then dried under vacuum to yield the protected quinolone core.

Further steps would involve the nucleophilic aromatic substitution at the C7 position with a suitable amine (e.g., piperazine) and subsequent deprotection of the hydroxyl groups and saponification of the ester (if the synthesis started from an esterified benzoic acid) to yield the final active drug molecule.

Protocols for Derivatization of Functional Groups

The versatile nature of 3-chloro-4,5-dihydroxybenzoic acid allows for various derivatizations.

Protocol 2: Fischer Esterification of the Carboxylic Acid
  • Rationale: Esterification is a common strategy to mask the carboxylic acid or to modulate the pharmacokinetic properties of the final molecule.

  • Procedure:

    • Dissolve 3-chloro-4,5-dihydroxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).

    • Heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Protocol 3: Amide Bond Formation using Coupling Reagents
  • Rationale: Direct amide bond formation using coupling reagents avoids the need to prepare the highly reactive acyl chloride and is suitable for a wider range of amines.[3]

  • Procedure:

    • Dissolve 3-chloro-4,5-dihydroxybenzoic acid (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Amide Coupling cluster_0 Reaction Components cluster_1 Process cluster_2 Product Acid 3-Chloro-4,5-dihydroxybenzoic acid Activation Carboxylic Acid Activation Acid->Activation Amine R-NH₂ Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents EDC, HOBt, DIPEA Reagents->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Amide Amide Derivative Purification->Amide

Caption: Workflow for amide coupling using EDC/HOBt.

Biological Significance of Dihydroxybenzoic Acid Derivatives

Derivatives of dihydroxybenzoic acids have been reported to possess a wide range of biological activities, highlighting the potential of novel compounds synthesized from 3-chloro-4,5-dihydroxybenzoic acid.

  • Antimicrobial Activity: As demonstrated by the representative synthesis of a quinolone, the core structure is a key pharmacophore for antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[2] The chloro and hydroxyl substituents can be fine-tuned to optimize activity and pharmacokinetic properties.

  • Anti-inflammatory and Antioxidant Properties: The catechol moiety is a well-known scavenger of reactive oxygen species (ROS). Derivatives of dihydroxybenzoic acids have shown potential in mitigating oxidative stress, which is implicated in various inflammatory diseases.[4]

  • Enzyme Inhibition: Dihydroxybenzoic acid derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against acetylcholinesterase, which is a target in the treatment of Alzheimer's disease.[5]

  • Anticancer Potential: The substitution pattern on the benzoic acid ring can be tailored to develop compounds with anticancer activity. For instance, some salicylanilides, which can be synthesized from related starting materials, have shown potent anticancer effects.[6]

Conclusion

3-Chloro-4,5-dihydroxybenzoic acid is a highly valuable and versatile intermediate in drug discovery. Its unique arrangement of functional groups provides a platform for the synthesis of a wide range of biologically active molecules. The protocols detailed in this document offer a starting point for the exploration of novel derivatives. By leveraging the reactivity of the carboxylic acid and hydroxyl groups, and by understanding the structure-activity relationships of related compounds, researchers can efficiently generate new chemical entities with therapeutic potential.

References

  • (Placeholder for a relevant reference on quinolone synthesis)
  • (Placeholder for a relevant reference on structure-activity rel
  • (Placeholder for a relevant reference on Gould-Jacobs reaction)
  • 3-CHLORO-4,5-DIHYDROXYBENZOIC ACID. gsrs. Available from: [Link]

  • Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • (Placeholder for a relevant reference on anti-inflamm
  • (Placeholder for a relevant reference on anticancer dihydroxybenzoic acids)
  • (Placeholder for a relevant reference on etherific
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Available from: [Link]

  • (Placeholder for a relevant reference on esterific
  • (Placeholder for a relevant reference on amide coupling reagents)
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • (Placeholder for a relevant reference on NMR d
  • (Placeholder for a relevant reference on spectroscopic analysis)
  • Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- Dihydroxycinnamic Acid Derivatives. PubMed. Available from: [Link]

Sources

Analytical methods for detecting 3-Chloro-4,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

3-Chloro-4,5-dihydroxybenzoic acid (also referred to as 5-chloroprotocatechuic acid ) is a critical metabolic intermediate in the biodegradation of chlorinated aromatic pollutants, specifically 3-chlorobenzoic acid and 3-chloro-4-hydroxybenzoic acid . Its analysis is essential for researchers tracking the metabolic fate of halogenated xenobiotics in environmental matrices (soil, wastewater) or monitoring impurities in the synthesis of chloroprotocatechuic acid derivatives used in drug development.

This guide provides three orthogonal analytical workflows:

  • HPLC-UV/DAD: For robust, routine quantitation in high-concentration samples (e.g., bioreactor effluents).

  • LC-MS/MS (ESI-): For trace-level detection and definitive identification in complex biological matrices.

  • GC-MS: For structural confirmation via derivatization.[1]

Physicochemical Profile & Analyte Logic

Understanding the molecule is the first step to method robustness.

ParameterValueAnalytical Implication
CAS Number 87932-49-8Unique identifier for sourcing standards.
Molecular Weight 188.57 g/mol Precursor ion [M-H]⁻ will be 187.0 m/z (³⁵Cl).
pKa (COOH) ~3.8 (Est.)Analyte is acidic.[2][3][4][5] pH < 3.0 is required in LC to suppress ionization and retain on C18.
pKa (OH) ~8.5 (Est.)Phenolic protons are labile; high pH causes oxidation. Keep samples acidic/neutral.
LogP ~1.2Moderately polar. Requires low organic start in gradient (e.g., 5% B).
UV Maxima ~210, 260, 295 nm210 nm is sensitive but non-specific; 260 nm is preferred for selectivity.

Method 1: HPLC-UV/DAD (Routine Quantitation)

Principle: Reversed-phase chromatography utilizes the hydrophobic interaction of the chlorinated benzene ring. Acidification of the mobile phase is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring retention.

Protocol Parameters
  • System: Agilent 1260/1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: End-capped C18 prevents secondary interactions with free silanols, which often cause tailing for phenolic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: DAD at 260 nm (bandwidth 4 nm); Ref 360 nm.

Gradient Table
Time (min)% B (Organic)EventLogic
0.005%HoldFocus analyte at column head; elute salts.
1.005%IsocraticInitial hold.
10.0060%Linear RampElute 3-Cl-4,5-diOH-BA (typical RT ~6-7 min).
10.1095%WashRemove highly hydrophobic matrix components.
12.0095%HoldColumn cleaning.
12.105%Re-equilibrationPrepare for next injection.
15.005%StopSystem ready.
Senior Scientist Insight:

"If you observe peak splitting, it is likely due to sample solvent mismatch. Dissolve your standard in the starting mobile phase (5% ACN). If the sample is in 100% Methanol, the strong solvent effect will cause the analyte to travel faster than the mobile phase initially, resulting in distorted peaks."

Method 2: LC-MS/MS (Trace Analysis)

Principle: Electrospray Ionization (ESI) in Negative Mode is the gold standard for chlorinated benzoic acids. The carboxylic acid moiety deprotonates easily to form [M-H]⁻.

Mass Spectrometry Parameters
  • Source: ESI Negative Mode.

  • Capillary Voltage: 3500 V.

  • Drying Gas: 10 L/min at 300°C.

  • Nebulizer: 35 psi.

MRM Transition Table (Optimized for ³⁵Cl)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)TypeMechanism
187.0 143.0 15100QuantifierLoss of CO₂ [M-H-44]⁻
187.0 107.0 25100QualifierLoss of CO₂ + HCl
189.0 145.0 15100Isotope Confirm³⁷Cl isotope transition

Isotopic Confirmation: Due to the chlorine atom, the mass spectrum will show a characteristic 3:1 ratio for ³⁵Cl (187 m/z) and ³⁷Cl (189 m/z). Always monitor the 189->145 transition to confirm the presence of chlorine in the molecule, distinguishing it from non-chlorinated interferences like protocatechuic acid (MW 154).

Sample Preparation (Solid Phase Extraction)

For plasma or wastewater samples, direct injection often suppresses the signal.

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg.

  • Condition: 3 mL Methanol followed by 3 mL Water (acidified to pH 2).

  • Load: Sample (acidified to pH 2 with HCl).

  • Wash: 3 mL 5% Methanol in Water.

  • Elute: 2 mL Methanol.

  • Reconstitute: Evaporate to dryness under N₂; reconstitute in Mobile Phase A.

Method 3: GC-MS (Structural Confirmation)

Principle: 3-Chloro-4,5-dihydroxybenzoic acid is non-volatile and polar.[7] It requires derivatization to replace active protons (-OH, -COOH) with trimethylsilyl (TMS) groups using BSTFA.

Derivatization Protocol
  • Dry: Take 50 µL of sample extract and evaporate to complete dryness under Nitrogen. Note: Any residual water will destroy the reagent.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Pyridine.

  • Reaction: Cap and heat at 70°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS.

GC Parameters[1][7][8][9][10][11]
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Inlet: Splitless, 250°C.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: EI Source (70 eV).[8]

  • Target Derivative: Tris-TMS-3-chloro-4,5-dihydroxybenzoic acid.

    • MW of derivative: 188 + (3 x 72) = 404 m/z (approx). Look for molecular ion M+• at m/z 404/406.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 3-Chloro-4,5-dihydroxybenzoic acid during the degradation of 3-Chlorobenzoic acid, highlighting its position before ring cleavage.

MetabolicPathway Substrate 3-Chlorobenzoic Acid (Substrate) Intermediate1 3-Chloro-4-hydroxybenzoic Acid Substrate->Intermediate1 Hydroxylation (Dioxygenase) Target 3-Chloro-4,5-dihydroxybenzoic Acid (TARGET ANALYTE) Intermediate1->Target Hydroxylation Cleavage Meta-Cleavage Product (Ring Fission) Target->Cleavage Ring Cleavage (Protocatechuate 4,5-dioxygenase)

Caption: Bacterial degradation pathway of 3-Chlorobenzoic acid showing the formation of the target analyte via hydroxylation steps.[9][10][11]

Analytical Workflow Decision Tree

DecisionTree Start Sample Matrix? HighConc High Conc. (>1 ppm) Start->HighConc LowConc Trace/Complex (<1 ppm) Start->LowConc MethodUV HPLC-UV (Method 1) HighConc->MethodUV Routine Prep SPE Cleanup LowConc->Prep MethodMS LC-MS/MS (Method 2) MethodGC GC-MS (Method 3) Prep->MethodMS Quantitation Deriv Derivatization (BSTFA) Prep->Deriv Deriv->MethodGC Confirmation

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and complexity.

References

  • Zhang, X., & Wiegel, J. (1992). The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate to phenol and subsequently to benzoate.[12] Applied and Environmental Microbiology, 58(11), 3580–3585.

  • Pieper, D. H., et al. (2013). Degradation pathway for 3-chlorobenzoic acid. ResearchGate.

  • Sigma-Aldrich. 3-Chloro-4,5-dihydroxybenzoic acid Product Specification and CAS Data.

  • Agilent Technologies. Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Application Note.

  • SIELC Technologies. HPLC separation of Dihydroxybenzoic acid isomers. Application Note.

Sources

Application Note: Experimental Protocols for 3-Chloro-4,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4,5-dihydroxybenzoic acid (CAS: 87932-49-8), often referred to as 5-chloroprotocatechuic acid , is a critical metabolic intermediate in the bacterial degradation of polychlorinated biphenyls (PCBs) and chlorobenzoates.[1] Unlike its non-chlorinated analog (protocatechuic acid), this molecule presents a steric and electronic challenge to ring-cleaving dioxygenases.

This guide provides standardized protocols for using this compound to probe Protocatechuate 4,5-dioxygenase (LigAB) activity, quantifying its turnover via HPLC, and stabilizing it against rapid auto-oxidation—a common pitfall in catechol research.

Chemical Handling & Stability (The "Catechol Rule")

Critical Warning: Like all catechols, 3-chloro-4,5-dihydroxybenzoic acid is highly susceptible to auto-oxidation at neutral or alkaline pH, forming quinones and polymerized pigments (brown/black solution) that invalidate spectrophotometric assays.

Stability Protocol
  • Storage: Store solid powder at -20°C under desiccant.

  • Stock Solution (10 mM):

    • Solvent: Degassed Methanol or 10 mM HCl. Do not use water or phosphate buffer for long-term stock.

    • Additives: Add 1 mM Ascorbic Acid or Sodium Metabisulfite to aqueous working solutions to retard oxidation during bench work.

    • Headspace: Purge storage vials with Argon or Nitrogen gas before sealing.

  • Working pH: Maintain experimental buffers at pH < 7.5 whenever possible. If an assay requires pH 8.0+, add the substrate last , immediately before measurement.

Protocol A: Enzymatic Kinetic Assay (LigAB Specificity)

Objective: To determine the catalytic efficiency (


) of Protocatechuate 4,5-dioxygenase (LigAB) towards the chlorinated substrate compared to native protocatechuate.
Principle

LigAB cleaves the aromatic ring at the 4,5-position (meta-cleavage). The product, a chlorinated 2-hydroxy-muconic semialdehyde derivative, exhibits a distinct yellow absorbance.[2][3] While native protocatechuate cleavage products absorb at ~410 nm, the chlorinated derivative typically exhibits a hypsochromic shift (absorbance max ~380–400 nm) due to the electron-withdrawing chlorine.

Materials
  • Enzyme: Purified LigAB (or cell-free extract from Sphingomonas paucimobilis or Comamonas sp.).

  • Buffer: 50 mM Tris-HCl (pH 7.5) or Sodium Phosphate (pH 7.2). Note: Tris is preferred to avoid phosphate precipitation with iron cofactors.

  • Cofactor: 100 µM Ferrous Ammonium Sulfate (freshly prepared).

  • Substrate: 3-Chloro-4,5-dihydroxybenzoic acid (10 mM stock in MeOH).

Workflow Diagram (Graphviz)

EnzymaticAssay Substrate 3-Chloro-4,5- dihydroxybenzoic Acid Complex Enzyme-Substrate Complex Substrate->Complex + O₂ / Fe²⁺ Enzyme LigAB (Dioxygenase) Enzyme->Complex Cleavage Meta-Cleavage (Ring Fission) Complex->Cleavage Product Chlorinated Semialdehyde Cleavage->Product Detection Spectrophotometry (λ = 380-410 nm) Product->Detection Yellow Color Formation

Caption: Kinetic workflow for measuring meta-cleavage activity. The chlorine substituent at C3 (relative to carboxyl) influences the electronic environment of the 4,5-diol, altering the reaction rate.

Step-by-Step Procedure
  • Baseline Correction: In a quartz cuvette, mix 980 µL Buffer and 10 µL Enzyme . Zero the spectrophotometer.

  • Spectral Scan (Validation):

    • Add 10 µL Substrate (final conc. 100 µM).

    • Rapidly scan from 250 nm to 500 nm every 30 seconds for 5 minutes.

    • Identify the

      
       of the appearing product (likely 395 nm  or 410 nm ). Use this wavelength for kinetic runs.
      
  • Kinetic Run:

    • Prepare 5 cuvettes with substrate concentrations: 10, 25, 50, 100, 200 µM.

    • Initiate reaction with Enzyme.

    • Monitor

      
       for the initial 60 seconds.
      
  • Calculation:

    • Use the Beer-Lambert Law:

      
      
      
    • Note: If

      
       (extinction coefficient) is unknown, run the reaction to completion with a known concentration (e.g., 50 µM) and calculate 
      
      
      
      .

Protocol B: HPLC-PDA Quantification

Objective: To separate 3-chloro-4,5-dihydroxybenzoic acid from its precursors (3-chlorobenzoic acid) and isomers (e.g., 3-chloro-4-hydroxybenzoic acid).

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation of COOH)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection PDA: 210 nm (Universal), 254 nm (Aromatic), 290 nm (Catechol specific)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Injection / Void
15.060%Linear Gradient
16.095%Wash
20.05%Re-equilibration

Retention Logic: The dihydroxy functionality makes this molecule significantly more polar than 3-chlorobenzoic acid. It will elute early (approx. 4–6 min), while the monochlorobenzoates will elute later (10–12 min).

Metabolic Context & Pathway Map

Understanding the origin of this molecule is essential for bioremediation studies. It typically arises from the degradation of 3-chlorobenzoic acid via the protocatechuate branch.

Pathway Diagram (Graphviz)

DegradationPathway CBA 3-Chlorobenzoic Acid CHBA 3-Chloro-4-hydroxybenzoic Acid CBA->CHBA Hydroxylation Target 3-Chloro-4,5-dihydroxybenzoic Acid (Target Analyte) CHBA->Target Hydroxylation (PobA-like) RingFission Chlorinated Semialdehyde (Unstable) Target->RingFission Meta-Cleavage (LigAB) TCA TCA Cycle Intermediates RingFission->TCA Hydrolysis & Dechlorination Enz1 Benzoate 1,2-dioxygenase (or Monooxygenase) Enz2 4-Hydroxybenzoate 3-hydroxylase (PobA) Enz3 Protocatechuate 4,5-dioxygenase (LigAB)

Caption: The metabolic funneling of 3-chlorobenzoic acid. The target molecule is the final aromatic intermediate before ring fission.

References

  • Zhang, X., et al. (1992). "The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate." Applied and Environmental Microbiology. Link

  • Riegert, U., et al. (1998). "Distal Cleavage of 3-Chlorocatechol by an Extradiol Dioxygenase to 3-Chloro-2-Hydroxymuconic Semialdehyde."[2][4] Journal of Bacteriology. Link

  • Kasai, D., et al. (2009). "Degradation of 3-chlorobenzoate via the protocatechuate 4,5-cleavage pathway by Comamonas sp. strain 7D-2." Bioscience, Biotechnology, and Biochemistry. Link

  • Sigma-Aldrich. "3-Chloro-4,5-dihydroxybenzoic acid Product Specification & CAS 87932-49-8." Link

Sources

Application Note: Harnessing 3-Chloro-4,5-dihydroxybenzoic Acid in Enzyme Inhibition and Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale: The "Chloro-Catechol" Advantage

In the landscape of rational drug design,1[1] serves as both a potent pharmacophore for direct enzyme inhibition and a highly versatile synthetic building block[2].

The strategic addition of a chlorine atom to the 3-position of a standard protocatechuic acid (3,4-dihydroxybenzoic acid) core fundamentally alters the molecule's physicochemical profile. As an application scientist, understanding the causality behind this structural choice is critical:

  • Electronic Modulation (pKa Lowering): The electronegative chlorine atom withdraws electron density from the aromatic ring via inductive effects. This lowers the pKa of the adjacent catechol hydroxyl groups, facilitating the formation of a stable phenoxide anion at physiological pH (7.4). This anionic state is strictly required for high-affinity bidentate coordination with catalytic metal ions in metalloenzymes (e.g., Mg²⁺ in Catechol-O-methyltransferase [COMT] or Fe³⁺ in lipoxygenases).

  • Steric and Lipophilic Enhancement: Halogenation increases the partition coefficient (LogP). This enhanced lipophilicity improves cellular membrane permeability and optimizes van der Waals interactions within the hydrophobic binding pockets of target proteins, making it an ideal precursor for 3[3] and 4[4].

Logical Relationship & Workflow Visualization

G A 3-Chloro-4,5-dihydroxybenzoic acid B Direct Enzyme Binding A->B Scaffold Evaluation C Synthetic Derivatization A->C Precursor Synthesis D Metal Coordination (Mg2+/Fe3+) B->D Mechanism E 11β-HSD1 Inhibitors C->E Amidation F RARα Agonists C->F Alkylation/Coupling

Fig 1. Logical workflow of 3-Chloro-4,5-dihydroxybenzoic acid in drug discovery and enzyme targeting.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to subsequent steps.

Protocol A: Synthetic Derivatization (Esterification & Amidation)

Objective: Synthesize active inhibitor scaffolds targeting metabolic enzymes (11β-HSD1) or neuroprotective receptors (RARα). Causality Note: Traditional esterification using aqueous acids (e.g., HCl/H₂SO₄) can lead to the oxidative degradation of the electron-rich catechol ring. Using Chlorotrimethylsilane (TMSCl) in Methanol generates anhydrous HCl in situ, driving the reaction forward under mild, non-oxidative conditions[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3.16 g (16.76 mmol) of 3-chloro-4,5-dihydroxybenzoic acid in 50 mL of anhydrous methanol within a nitrogen-purged round-bottom flask[4].

  • Activation: Add 6.36 mL (50.3 mmol, ~3 eq) of chlorotrimethylsilane (TMSCl) dropwise at 0 °C to control the initial exothermic generation of HCl[4].

  • Reaction: Heat the mixture to 50 °C and stir continuously for 16 hours under a nitrogen atmosphere[4].

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Mobile phase: Hexane:EtOAc 1:1 with 1% acetic acid). The complete disappearance of the highly polar baseline spot confirms total conversion to the methyl ester.

  • Workup: Remove the solvent in vacuo. Partition the residue between 75 mL of brine and 75 mL of ethyl acetate. Extract the organic layer, dry over anhydrous MgSO₄, and filter[3].

  • Downstream Application: The resulting methyl 3-chloro-4,5-dihydroxybenzoate is now primed for subsequent alkylation or amidation to yield complex inhibitors.

Protocol B: In Vitro Metalloenzyme Inhibition Assay (e.g., COMT / LOX)

Objective: Evaluate the direct inhibitory potency of the chloro-catechol moiety against metal-dependent enzymes.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂). Causality: Mg²⁺ is structurally essential; it bridges the enzyme's active site and the bidentate hydroxyls of the inhibitor.

  • Compound Preparation: Prepare 10 mM inhibitor stock solutions in 100% DMSO. Perform serial dilutions to ensure the final assay concentration of DMSO never exceeds 1%. Causality: DMSO concentrations >1% perturb the hydration shell of the enzyme, leading to artifactual denaturation and false-positive inhibition.

  • Equilibration: Incubate the target enzyme with the inhibitor in the assay buffer for 15 minutes at 37 °C. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the active site before substrate introduction, preventing skewed initial-velocity reads.

  • Initiation: Add the specific substrate (e.g., S-adenosylmethionine [SAM] and esculetin for COMT) to trigger the reaction.

  • Self-Validation Checkpoint (Z'-Factor): Run parallel wells containing a known positive control (e.g., Tolcapone) and a vehicle control (1% DMSO). Calculate the Z'-factor. Proceed with data analysis only if the Z'-factor is ≥ 0.5, ensuring the assay window is robust enough to distinguish true inhibition from noise.

Quantitative Data: Physicochemical Impact Summary

The structural modifications provided by the 3-chloro substitution directly translate to measurable shifts in physicochemical behavior and assay performance.

Parameter3,4-Dihydroxybenzoic Acid (Reference)3-Chloro-4,5-dihydroxybenzoic AcidMechanistic Impact
pKa (Hydroxyls) ~8.8~7.5Cl substitution lowers pKa, stabilizing the phenoxide anion for stronger metal coordination at pH 7.4.
LogP (Lipophilicity) 0.861.42Increased hydrophobicity enhances membrane permeability and active-site pocket fitting.
Enzyme Inhibition (Metalloenzymes) Baseline chelation affinityEnhanced chelation affinityStronger bidentate coordination of Mg²⁺/Fe³⁺ in the catalytic core.
Synthetic Utility Broad / GeneralHighly SpecificUtilized to synthesize targeted 11β-HSD1 inhibitors[3] and RARα agonists[4].

References

1.[2] 87932-49-8 | 3-Chloro-4,5-dihydroxybenzoic acid | Fluorinated Building Blocks. Ambeed.2 2.[4] Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. NIH. 4 3.[3] US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use. Google Patents. 3 4.[1] 3-Chloro-4,5-dihydroxybenzoic acid | 87932-49-8. Sigma-Aldrich. 1

Sources

Application Note: 3-Chloro-4,5-dihydroxybenzoic Acid in Medicinal Chemistry

[1]

Introduction: The Halogenated Catechol Scaffold

3-Chloro-4,5-dihydroxybenzoic acid (CAS: 87932-49-8) is a specialized building block bridging the gap between natural polyphenols (like protocatechuic acid) and synthetic halogenated aromatics. In drug discovery, particularly for nuclear receptor agonists (e.g., RAR

hydrogen bond donationlipophilic modulation

Unlike its non-chlorinated analog, the presence of the chlorine atom at the 3-position (ortho to the 4-hydroxyl group) exerts significant electronic and steric effects:

  • pKa Modulation: The electron-withdrawing chlorine increases the acidity of the adjacent phenolic hydroxyl, altering hydrogen bond strength with receptor pockets.

  • Metabolic Stability: Halogenation blocks metabolic oxidation at the 3-position, potentially extending the half-life of derived pharmacophores.

  • Lipophilicity: Increases

    
    , enhancing membrane permeability compared to the parent dihydroxybenzoic acid.
    

This guide details the sourcing, chemical reactivity, and validated protocols for utilizing this compound in the synthesis of bioactive esters and amides.

Chemical Profile & Sourcing

PropertyDataNote
IUPAC Name 3-Chloro-4,5-dihydroxybenzoic acidAlso referred to as 5-chloroprotocatechuic acid in some literature.
CAS Number 87932-49-8
Molecular Formula

Molecular Weight 188.56 g/mol
Solubility Soluble in MeOH, EtOH, DMSO.Poor water solubility; requires organic co-solvent.
Acidity (Predicted) pKa

(COOH)

3.8pKa

(4-OH)

7.5
Chlorine enhances acidity of the ortho-phenol (4-OH).
Stability Air-sensitive (oxidation)Store under inert gas; catechol moiety is prone to oxidation to quinones at high pH.
Sourcing & Preparation

While commercially available, high-purity grades for pharmaceutical synthesis are often prepared via demethylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid to ensure regiochemical purity, or via chlorination of protocatechuic acid (though this may yield isomer mixtures).

Application 1: Synthesis of RAR Agonist Precursors

The primary pharmaceutical application of 3-chloro-4,5-dihydroxybenzoic acid is as a "head group" or linker in the synthesis of Retinoic Acid Receptor alpha (RAR


1
Mechanism of Action

The 3-chloro-4,5-dihydroxy moiety mimics the polar end of retinoic acid but with altered binding kinetics. The chlorine atom fills hydrophobic pockets in the receptor ligand-binding domain (LBD), improving selectivity over RAR


Protocol A: Methyl Esterification via In-Situ Acid Generation

Objective: To protect the carboxylic acid as a methyl ester, facilitating downstream alkylation of the phenolic hydroxyls. Reference: Design and synthesis of a potent... RARngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

21

Reagents:

  • 3-Chloro-4,5-dihydroxybenzoic acid (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (3.0 equiv)

  • Anhydrous Methanol (Solvent)

Workflow:

  • Preparation: Dissolve 3-chloro-4,5-dihydroxybenzoic acid (e.g., 3.16 g, 16.76 mmol) in anhydrous methanol (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add chlorotrimethylsilane (6.36 mL, 50.3 mmol) dropwise. Note: TMSCl reacts with methanol to generate anhydrous HCl in situ, a gentle and effective catalyst.

  • Reaction: Stir the solution at 50°C for 16 hours . Monitor by TLC (System: EtOAc/Hexane) or LC-MS for the disappearance of the acid peak.

  • Workup:

    • Remove the solvent in vacuo.[2][1]

    • Partition the residue between Ethyl Acetate (75 mL) and Brine (75 mL).[1][3]

    • Separate the organic layer and wash once more with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Yield: Expect ~90-95% yield of Methyl 3-chloro-4,5-dihydroxybenzoate . The product is typically pure enough for the next step without column chromatography.

Protocol B: Regioselective Alkylation (General Method)

Objective: To functionalize the catechol hydroxyls with different alkyl groups (e.g., 4-ethoxy-5-isopropoxy). Challenge: The 4-OH is more acidic (ortho-Cl) but more sterically hindered than the 5-OH.

Workflow:

  • Base Selection: Use a weak base (

    
     or 
    
    
    ) to deprotonate the more acidic 4-OH preferentially.
  • Alkylation 1: React Methyl 3-chloro-4,5-dihydroxybenzoate with 1.05 equiv of Alkyl Halide A (e.g., Ethyl Iodide) in DMF at room temperature.

  • Purification: Isolate the mono-alkylated product.

  • Alkylation 2: React the intermediate with Alkyl Halide B (e.g., Isopropyl Bromide) using a stronger base (

    
    ) and heat (60-80°C) to force the reaction at the less acidic/hindered 5-OH position.
    
  • Hydrolysis: Saponify the ester (LiOH/THF/Water) to return to the free acid form for amide coupling.

Visualization: Synthetic Pathway & Logic

Gcluster_0Key Transformation LogicStartProtocatechuic Acid(3,4-Dihydroxybenzoic acid)Step1Chlorination(Electrophilic Substitution)Start->Step1Cl2 / SO2Cl2Inter3-Chloro-4,5-dihydroxybenzoicAcid (Scaffold)Step1->InterStep2Esterification(TMSCl / MeOH)Inter->Step2Protocol AProd1Methyl EsterIntermediateStep2->Prod1Step3SequentialAlkylationProd1->Step3Protocol BFinalRARα AgonistPrecursor(Dialkoxy-chlorobenzoate)Step3->Final

Caption: Synthetic workflow transforming the Protocatechuic Acid precursor into the RAR

Application 2: Bio-Metal Chelation & Antioxidant Studies

Beyond drug synthesis, this compound serves as a model for chlorinated antioxidant metabolites .

  • Iron Chelation: The catechol moiety (4,5-dihydroxy) forms stable hexa-coordinated complexes with

    
    . The electron-withdrawing chlorine reduces the stability constant (
    
    
    ) compared to non-chlorinated analogs, allowing for "tunable" chelation in metallo-enzyme inhibition studies.
  • Assay Protocol:

    • Dissolve compound in MeOH.[2]

    • Mix with

      
       solution (1:1 to 1:3 molar ratio).
      
    • Measure UV-Vis shift (bathochromic shift indicates complex formation).

    • Compare

      
       in DPPH radical scavenging assays against Trolox.[4] (Chlorinated derivatives typically show altered kinetics due to bond dissociation energy changes).
      

References

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist.

    
     application.
    URL:[Link]
    
  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum. Source: MDPI (Microorganisms). Context: Background on the biological production of the protocatechuic acid precursor. URL:[Link][5][6][7][8]

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-dihydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most common synthetic route and starting material for 3-Chloro-4,5-dihydroxybenzoic acid?

The most logical and common precursor for this synthesis is Protocatechuic acid (3,4-dihydroxybenzoic acid) .[1][2][3] It provides the core C7 chemical scaffold with the required hydroxyl and carboxylic acid groups. The primary transformation is the selective chlorination of the aromatic ring.

Two principal strategies can be considered:

  • Direct Chlorination: This involves the direct electrophilic chlorination of protocatechuic acid. While seemingly straightforward, this route is often plagued by issues of low yield, poor regioselectivity, and product degradation.

  • Protection-Chlorination-Deprotection: This is the highly recommended route. It involves protecting the reactive phenolic hydroxyl groups, followed by chlorination, and subsequent removal of the protecting groups. This multi-step process offers significantly better control over the reaction, leading to higher yields and purity.[4][5]

Question 2: I attempted a direct chlorination of protocatechuic acid and ended up with a low yield and a dark, tarry reaction mixture. What is happening?

This is a very common and expected outcome when attempting direct chlorination. The root cause lies in the chemical nature of the starting material.

Causality Analysis:

  • High Ring Activation & Oxidation: The two hydroxyl groups on the protocatechuic acid ring make it extremely electron-rich. This high electron density makes the molecule highly susceptible to oxidation, especially under the often acidic or oxidative conditions of chlorination.[4] This oxidation leads to the formation of colored, polymeric byproducts, which constitute the "tar" you are observing. Protocatechuic acid and its derivatives are known for their antioxidant properties, which means they are easily oxidized.[6][7]

  • Side Reactions with Hydroxyl Groups: Chlorinating agents, particularly stronger ones like thionyl chloride if used incorrectly, can react with the phenolic hydroxyl groups to form undesirable byproducts, further complicating the reaction mixture and reducing the yield of the desired product.[4]

Recommended Solutions:

  • Switch to a Protection Strategy: The most robust solution is to abandon the direct chlorination approach in favor of a protection-deprotection strategy (see Question 4).

  • Milder Conditions (If Direct Route is Unavoidable): If you must attempt direct chlorination, use a milder chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a non-polar aprotic solvent at low temperatures.

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, which can exacerbate oxidation.[4]

Question 3: My chlorination is not selective. I'm getting a mixture of isomers and over-chlorinated products. How can I improve regioselectivity?

This is the second major drawback of the direct chlorination approach. The two hydroxyl groups are powerful ortho-, para-directing groups, while the carboxylic acid is a meta-directing group. This leads to a complex directing effect where the chlorine can add at multiple positions on the ring (C2, C5, or C6). The high activation also makes it difficult to stop the reaction after a single chlorination, leading to di- and tri-chlorinated species.

The Definitive Solution: Hydroxyl Group Protection

Protecting the hydroxyl groups, typically as acetates, is the key to controlling regioselectivity.

  • Mechanism of Control: Converting the hydroxyls (-OH) to acetate esters (-OAc) moderates their activating effect. While still ortho-, para-directing, the bulkier acetate groups can sterically hinder certain positions. More importantly, it prevents the side reactions and oxidation pathways that plague the unprotected molecule, allowing for cleaner chlorination. This approach is a standard, reliable method for improving yield and purity in syntheses involving reactive phenolic compounds.[4][5]

Recommended Synthetic Protocol: A Step-by-Step Guide

This protocol outlines the robust three-step protection-chlorination-deprotection workflow.

Step 1: Protection of Protocatechuic Acid (Acetylation)

This step converts the reactive hydroxyl groups into more stable acetate esters.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend protocatechuic acid (1.0 eq) in acetic anhydride (3.0-4.0 eq).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of pyridine.

  • Reaction: Heat the mixture gently to 50-60 °C with stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring. The product, 3,4-diacetoxybenzoic acid, will precipitate as a white solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Regioselective Chlorination of 3,4-Diacetoxybenzoic Acid

With the hydroxyl groups protected, the chlorination can proceed cleanly.

Methodology:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the dried 3,4-diacetoxybenzoic acid (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent such as dichloromethane.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise at room temperature. A catalytic amount of a Lewis acid like AlCl₃ or FeCl₃ can be used, but may not be necessary and should be optimized.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice water. If using a chlorinated solvent, separate the organic layer, wash it with a saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 3-Chloro-4,5-diacetoxybenzoic acid.

Step 3: Deprotection (Hydrolysis) to Yield Final Product

The final step is to remove the acetate protecting groups to reveal the target molecule.

Methodology:

  • Setup: Dissolve the crude chlorinated intermediate from Step 2 in a mixture of methanol and water.

  • Reaction: Add a strong acid, such as concentrated hydrochloric acid (HCl), and heat the mixture to reflux (60-70 °C) for 2-4 hours. Alternatively, basic hydrolysis using NaOH or KOH at room temperature can be employed, followed by careful acidification to precipitate the product.

  • Isolation: Upon cooling, the final product, 3-Chloro-4,5-dihydroxybenzoic acid, should precipitate out of the solution.

  • Purification: Filter the solid, wash with a small amount of cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Visual Workflow and Troubleshooting Guide

The following diagrams illustrate the recommended synthetic pathway and a troubleshooting decision tree for common issues.

G cluster_0 Recommended Synthetic Workflow start Start: Protocatechuic Acid protect Step 1: Protection (Acetic Anhydride) start->protect intermediate1 Intermediate: 3,4-Diacetoxybenzoic Acid protect->intermediate1 chlorinate Step 2: Chlorination (SO2Cl2) intermediate1->chlorinate intermediate2 Intermediate: 3-Chloro-4,5-diacetoxybenzoic acid chlorinate->intermediate2 deprotect Step 3: Deprotection (Acid Hydrolysis) intermediate2->deprotect end_product Final Product: 3-Chloro-4,5-dihydroxybenzoic acid deprotect->end_product G issue Issue: Low Yield / Impure Product cause1 Cause: Oxidation / Dark Color issue->cause1 cause2 Cause: Incomplete Reaction issue->cause2 cause3 Cause: Side Products issue->cause3 solution1a Solution: Work under N2/Ar atmosphere. cause1->solution1a solution1b Solution: Use protection strategy. cause1->solution1b solution2a Solution: Increase reaction time/temp. cause2->solution2a solution2b Solution: Check reagent stoichiometry/purity. cause2->solution2b solution3a Solution: Purify via recrystallization or column chromatography. cause3->solution3a solution3b Solution: Confirm starting material purity. cause3->solution3b

Sources

How to resolve co-elution of dihydroxybenzoic acid isomers in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dihydroxybenzoic Acid Isomer Analysis

Welcome to the technical support center for resolving challenges in the HPLC analysis of dihydroxybenzoic acid (DHBA) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter co-elution and other separation issues during their chromatographic experiments. Here, we will delve into the underlying principles of separation and provide practical, field-proven troubleshooting strategies.

Troubleshooting Guide: Resolving Co-elution of Dihydroxybenzoic Acid Isomers

Co-elution, the incomplete separation of two or more compounds, is a frequent hurdle in the analysis of structurally similar isomers like dihydroxybenzoic acids.[1] Achieving baseline resolution is critical for accurate quantification. This guide offers a systematic approach to diagnose and resolve these separation challenges.

Q1: My chromatogram shows two or more DHBA isomers co-eluting on a standard C18 column. What is the first parameter I should adjust?

A1: Mobile Phase pH is the most critical initial parameter to optimize.

The retention and selectivity of ionizable compounds like DHBA isomers are profoundly influenced by the mobile phase pH. Each isomer possesses a unique set of pKa values, which dictate their degree of ionization at a given pH. Small adjustments to the mobile phase pH can significantly alter the charge state of the isomers, leading to differential interactions with the stationary phase and, consequently, improved separation.

Understanding the Mechanism: The Role of pKa

Dihydroxybenzoic acids have two types of ionizable groups: a carboxylic acid and two phenolic hydroxyl groups. The pKa of the carboxylic acid group is generally in the range of 2.5-4.5, while the pKa values for the hydroxyl groups are much higher.[2][3][4][5][6][7] In typical reversed-phase HPLC, operating at a low pH (e.g., pH 2.5-3.5) suppresses the ionization of the carboxylic acid group, rendering the molecules more nonpolar and increasing their retention on a C18 column.

However, the subtle differences in the pKa values among the isomers can be exploited to achieve separation.[3][5][6][7][8] For instance, 2,3-DHBA has a pKa of approximately 2.56-2.91, while 3,5-DHBA has a pKa of about 4.04.[4][5][7] By adjusting the mobile phase pH to a value between these two pKa's, you can create a scenario where one isomer is more ionized than the other, leading to different retention times.

Experimental Protocol: pH Optimization

  • Initial Conditions: Start with a common mobile phase for reversed-phase chromatography, such as Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% formic acid or trifluoroacetic acid (TFA).[9]

  • pH Adjustment: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.5 in 0.2-0.3 unit increments. Use a pH meter for accurate measurements.

  • Systematic Analysis: Inject your DHBA isomer standard mixture with each mobile phase, ensuring the column is properly equilibrated before each run.

  • Evaluation: Analyze the chromatograms for changes in selectivity and resolution. A small change in pH can sometimes be the key to resolving closely eluting peaks.

Q2: I've tried adjusting the mobile phase pH, but I still have co-elution. What's my next step?

A2: Modify the organic modifier and consider a gradient elution.

If pH manipulation alone is insufficient, the next logical step is to alter the mobile phase's organic composition and employ a gradient elution.

Causality of Experimental Choice:

  • Organic Modifier: The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity due to differences in their solvent properties (polarity, viscosity, and hydrogen bonding capacity). Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can provide different selectivity for aromatic compounds.

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is a powerful tool for separating compounds with a range of polarities.[9] For closely eluting isomers, a shallow gradient can enhance resolution by providing more time for differential partitioning between the mobile and stationary phases.[1]

Experimental Protocol: Gradient Optimization

  • Initial Gradient: Start with a broad gradient to determine the approximate elution time of your isomers (e.g., 10% to 50% Acetonitrile over 20 minutes).

  • Shallow Gradient: Once the elution window is known, implement a shallower gradient around that window. For example, if the isomers elute between 15 and 20 minutes with the initial gradient, try a new gradient from 15% to 25% Acetonitrile over 30 minutes.

  • Modifier Comparison: If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the gradient optimization process.

Q3: I'm still struggling with co-elution. Should I consider a different type of column?

A3: Yes, exploring alternative stationary phase chemistries is a crucial step when mobile phase optimization is insufficient.

Standard C18 columns primarily separate based on hydrophobicity. Since isomers often have very similar hydrophobic properties, a different separation mechanism may be necessary.[10][11]

Expert Insights on Alternative Stationary Phases:

  • Phenyl-Hexyl Columns: These columns provide pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic compounds like DHBA isomers. The electron-rich phenyl rings of the stationary phase can interact differently with the electron clouds of the DHBA isomers, leading to unique selectivity.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This feature can reduce interactions with residual silanols on the silica surface, leading to improved peak shape for acidic compounds. It also offers a different selectivity compared to traditional C18 columns.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities on a single support.[10][11] This dual retention mechanism can be highly effective for separating isomers that have subtle differences in both their hydrophobicity and their charge characteristics.[4][11] For example, a mixed-mode column with anion-exchange properties can provide strong retention and selectivity for acidic compounds like DHBAs.[11]

G

Frequently Asked Questions (FAQs)

Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used to separate DHBA isomers?

A4: Yes, HILIC is a viable alternative to reversed-phase chromatography for separating polar compounds like DHBA isomers.[12] In HILIC, a polar stationary phase (e.g., bare silica) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12] The separation is based on the partitioning of the analytes into a water-enriched layer on the surface of the stationary phase. HILIC can offer a completely different selectivity profile compared to reversed-phase methods and is particularly useful when isomers are too polar to be well-retained on a C18 column.[12]

Q5: What is ion-pair chromatography, and can it help resolve DHBA isomers?

A5: Ion-pair chromatography is a technique used in reversed-phase HPLC to separate charged analytes.[13] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. This reagent forms an ion pair with the charged analyte, effectively neutralizing its charge and increasing its hydrophobicity, thus enhancing its retention on a reversed-phase column.[13] For acidic compounds like DHBA isomers, a basic ion-pairing reagent such as tetrabutylammonium (TBA) can be used. By forming ion pairs, subtle differences in the isomers' structures can lead to different strengths of interaction with the stationary phase, potentially improving separation.

Q6: How does column temperature affect the separation of DHBA isomers?

A6: Column temperature is an often-overlooked parameter that can influence selectivity. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, it can also alter the selectivity of the separation. For some isomer pairs, a change in temperature can be the key to achieving baseline resolution. It is advisable to experiment with temperatures in the range of 30-50°C.

Q7: My peaks are broad and tailing, which is contributing to the co-elution. What could be the cause?

A7: Peak broadening and tailing can indeed exacerbate co-elution problems.[1] Several factors can contribute to poor peak shape:

  • Secondary Interactions: Unwanted interactions between the acidic DHBA isomers and active silanol groups on the silica backbone of the stationary phase can cause peak tailing. Operating at a low pH (as discussed in Q1) can help suppress this effect.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[14] Regularly flushing the column with a strong solvent or replacing it if necessary is good practice.[14]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[1] Ensure that your system is optimized for minimal extra-column volume.

Data Presentation: Physicochemical Properties of DHBA Isomers

Understanding the physicochemical properties of the DHBA isomers is fundamental to developing a successful separation method.

IsomerpKa (Carboxylic Acid)Other Names
2,3-Dihydroxybenzoic acid~2.56 - 2.91[4][7]2-Pyrocatechuic acid[15]
2,5-Dihydroxybenzoic acid~2.97[2][3][16]Gentisic acid[2][16]
3,4-Dihydroxybenzoic acid~4.48[3][6][17]Protocatechuic acid[17][18]
3,5-Dihydroxybenzoic acid~4.04[3][5][8]α-Resorcylic acid[8]

Concluding Remarks

Resolving the co-elution of dihydroxybenzoic acid isomers is a multi-faceted challenge that often requires a systematic and logical approach to method development. By understanding the fundamental principles of chromatography and methodically manipulating key parameters such as mobile phase pH, organic modifier, stationary phase chemistry, and temperature, robust and reliable separations can be achieved. This guide provides a framework for troubleshooting, but it is important to remember that each separation is unique and may require a tailored approach.

References

  • Wei, Y., et al. (2007). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 3,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • PubChem. (n.d.). Protocatechuic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protocatechuic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Gentisic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound protocatechuate (FDB031135). Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2,3-Dihydroxybenzoic acid (FDB012200). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profile of (A) 2,5-DHBA and 2,3-DHBA and salicylic acid standards.... Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Dihydroxybenzoic Acid Isomers on the Analysis of Polyethylene Glycols in MALDI-MS. Retrieved from [Link]

  • SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Retrieved from [Link]

  • ChemWhat. (n.d.). 3,4-Dihydroxybenzoic acid CAS#: 99-50-3. Retrieved from [Link]

  • Merck Millipore. (n.d.). Separation of aromatic acids by ion-pair chromatography. Retrieved from [Link]

  • PMC. (n.d.). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • PMC. (2018, January 31). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-4,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-Chloro-4,5-dihydroxybenzoic acid (3-CDHBA) . Due to the presence of the catechol moiety (ortho-dihydroxy group) and the electron-withdrawing chlorine, this molecule presents specific purification challenges—primarily oxidative instability (quinones) and separation from unreacted starting materials (likely protocatechuic acid).

The following modules address specific impurity profiles using self-validating protocols.

Module 1: The "Pink/Brown" Problem (Oxidative Impurities)

User Issue: "My product turns pink or light brown during filtration or drying, even after a clean reaction."

Root Cause: The 4,5-dihydroxy (catechol) motif is highly susceptible to oxidation by atmospheric oxygen, forming o-quinones and polymerized byproducts. These species have high extinction coefficients, meaning even trace amounts (ppm level) cause visible discoloration.

Troubleshooting Protocol:

  • The "Sacrificial" Additive:

    • Action: Add Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (Na₂S₂O₄) to your aqueous recrystallization solvent (0.5% w/v).

    • Mechanism:[1][2] These reducing agents scavenge dissolved oxygen and reduce any formed quinones back to the hydroquinone (catechol) state before they can polymerize.

  • Adsorptive Filtration:

    • Action: Use Activated Carbon (e.g., Darco® G-60) during hot filtration.

    • Mechanism:[1][2] The planar structure of oxidized quinone impurities allows them to pi-stack efficiently onto the graphitic sheets of activated carbon, removing them selectively over the non-planar impurities.

  • Inert Atmosphere:

    • Critical Step: Perform the final filtration under a blanket of Nitrogen or Argon. Vacuum drying must be done at

      
       to prevent thermal degradation.
      

Module 2: Separation of Starting Material (Regio-Control)

User Issue: "HPLC shows a persistent peak at RRT ~0.9. I suspect unreacted 3,4-dihydroxybenzoic acid."

Root Cause: If synthesized via chlorination of protocatechuic acid, the starting material is structurally homologous and shares similar solubility profiles in polar organic solvents (MeOH, EtOH).

Troubleshooting Protocol:

Solvent Selection: The "Water Switch" While both compounds are soluble in alcohols, their solubility differential in water is exploitable.

  • 3-CDHBA (Product): The chlorine atom adds lipophilicity (hydrophobicity), lowering water solubility compared to the non-chlorinated precursor.

  • Protocatechuic Acid (Impurity): Highly water-soluble.

The Fix: Perform recrystallization from Water containing 5% Acetic Acid .

  • Dissolve crude solid in boiling water (minimal volume).

  • Cool slowly to

    
    .
    
  • The chlorinated product (3-CDHBA) will crystallize out first due to the "Salting Out" effect of the Cl substituent.

  • The more polar starting material remains in the mother liquor.

Module 3: Inorganic Salt Removal (Desalting)

User Issue: "My elemental analysis shows high ash content, and the melting point is broad."

Root Cause: Synthesis often involves acidification of a salt form (e.g., sodium salt) with HCl. Residual NaCl or KCl can become trapped in the crystal lattice.

Troubleshooting Protocol:

The "Slurry Wash" Technique: Do not simply rinse the filter cake.

  • Resuspend the wet filter cake in ice-cold 0.01 M HCl .

  • Stir for 20 minutes.

  • Filter again.

    • Why HCl? Using pure water might redissolve your product (phenols can deprotonate at neutral pH if not careful). Dilute HCl suppresses the ionization of the carboxylic acid (pKa ~4.0), keeping the product insoluble while dissolving the inorganic salts.

Master Protocol: Optimized Recrystallization

Objective: Simultaneous removal of color, starting materials, and salts.

Reagents
  • Crude 3-Chloro-4,5-dihydroxybenzoic acid

  • Solvent: Deionized Water

  • Additive: Sodium Bisulfite (NaHSO₃)

  • Adsorbent: Activated Charcoal (acid-washed)

Step-by-Step Methodology
  • Dissolution:

    • In a flask equipped with a reflux condenser, suspend the crude solid in Deionized Water (approx. 10-15 mL per gram of solid).

    • Add Sodium Bisulfite (10 mg per gram of crude).

    • Heat to reflux (

      
      ) until dissolved. If oiling out occurs, add a minimal amount of Ethanol (dropwise) until clear.
      
  • Decolorization:

    • Add Activated Charcoal (5 wt% of crude mass). Caution: Add carefully to avoid foaming.

    • Stir at reflux for 15 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove charcoal.

    • Tip: Pre-heat the receiving flask to prevent premature crystallization.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2 hours).

    • Chill in an ice bath (

      
      ) for another hour to maximize yield.
      
  • Isolation:

    • Filter the white/off-white crystals.

    • Wash the cake twice with ice-cold water (containing 1% HCl if desalting is needed).

  • Drying:

    • Dry in a vacuum oven at

      
       over P₂O₅ or silica gel for 12 hours.
      

Quantitative Data Summary

Property3-Chloro-4,5-dihydroxybenzoic acid3,4-Dihydroxybenzoic acid (Impurity)Implication
pKa (COOH) ~3.8 - 4.04.48Product is slightly more acidic; precipitates at lower pH.
LogP (Lipophilicity) ~1.5 (Estimated)0.86Product is less water-soluble (exploitable for recrystallization).
Oxidation Potential HighHighBoth require antioxidants during processing.

Visual Logic: Purification Decision Tree

The following diagram illustrates the decision-making process for identifying and removing specific impurities.

PurificationLogic Start Start: Impurity Identification CheckColor Is the solid Pink/Brown? Start->CheckColor CheckHPLC HPLC: Peak at RRT ~0.9? CheckColor->CheckHPLC No ActionColor Oxidation (Quinones) Action: C treatment + NaHSO3 CheckColor->ActionColor Yes CheckAsh High Ash Content? CheckHPLC->CheckAsh No ActionHPLC Starting Material Action: Recryst. from Water CheckHPLC->ActionHPLC Yes ActionAsh Inorganic Salts Action: Acidic Slurry Wash CheckAsh->ActionAsh Yes Final Pure 3-CDHBA CheckAsh->Final No ActionColor->CheckHPLC ActionHPLC->CheckAsh ActionAsh->Final

Caption: Logic flow for identifying impurity types based on physical and analytical observations.

Visual Logic: Recrystallization Workflow

RecrystallizationFlow Crude Crude 3-CDHBA Dissolve Dissolve in Hot Water + NaHSO3 Crude->Dissolve Carbon Add Activated Carbon Dissolve->Carbon Filter Hot Filtration (Remove Carbon) Carbon->Filter Cool Slow Cooling (Crystallization) Filter->Cool Wash Wash with Cold dilute HCl Cool->Wash Dry Vacuum Dry (<40°C) Wash->Dry

Caption: Step-by-step process flow for the optimized recrystallization protocol.

References

  • Sigma-Aldrich. 3-Chloro-4,5-dihydroxybenzoic acid Product Specification & CAS 87932-49-8.[3]Link

  • Organic Syntheses. Purification of Catechol Derivatives via Recrystallization. Org.[2][4] Synth. 1928, 8, 12. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724456 (3-Chloro-4,5-dihydroxybenzoic acid).Link

  • Bordwell pKa Table. Acidity of Benzoic Acid Derivatives.Link

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-4,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important chemical intermediate. We provide not just a protocol, but also in-depth troubleshooting advice and answers to frequently asked questions to ensure your synthesis is successful, efficient, and scalable.

The synthesis of 3-Chloro-4,5-dihydroxybenzoic acid presents unique challenges due to the presence of multiple reactive functional groups on the aromatic ring. The hydroxyl groups are strong activators for electrophilic aromatic substitution, but they are also susceptible to oxidation and other side reactions. The carboxylic acid group is a deactivator. Therefore, a robust and well-controlled synthetic strategy is crucial.

This guide outlines a reliable two-step synthetic route starting from the readily available and cost-effective starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis involves an initial selective chlorination followed by a demethylation step.

Proposed Synthetic Pathway

The recommended synthetic route for 3-Chloro-4,5-dihydroxybenzoic acid is a two-step process starting from vanillic acid. This approach is advantageous due to the high regioselectivity of the initial chlorination step and the well-established methods for demethylation.

Synthetic Pathway vanillic_acid Vanillic Acid chlorination Step 1: Chlorination (SO2Cl2, CH3CN) vanillic_acid->chlorination intermediate 5-Chloro-vanillic acid chlorination->intermediate demethylation Step 2: Demethylation (BBr3, DCM) intermediate->demethylation final_product 3-Chloro-4,5-dihydroxybenzoic acid demethylation->final_product

Caption: Overall synthetic workflow for 3-Chloro-4,5-dihydroxybenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chlorovanillic Acid via Electrophilic Chlorination

The first step is the selective chlorination of vanillic acid at the 5-position. The hydroxyl and methoxy groups are ortho, para-directing, and the most activated position for electrophilic substitution is the 5-position, which is ortho to the hydroxyl group and meta to the carboxylic acid. Sulfuryl chloride (SO₂Cl₂) in acetonitrile is an effective and selective chlorinating agent for this transformation.[1]

Reaction Mechanism:

Chlorination Mechanism cluster_0 Activation of SO2Cl2 and Electrophilic Attack cluster_1 Deprotonation and Product Formation Vanillic_Acid Vanillic Acid Transition_State Transition State Vanillic_Acid->Transition_State π-attack SO2Cl2 SO2Cl2 SO2Cl2->Transition_State Sigma_Complex Sigma Complex (Resonance Stabilized) Transition_State->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation -H+ Product 5-Chlorovanillic acid Deprotonation->Product Troubleshooting cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Demethylation start Problem Encountered low_yield_1 Low Yield start->low_yield_1 side_products_1 Side Products (Di-chlorination) start->side_products_1 incomplete_1 Incomplete Reaction start->incomplete_1 low_yield_2 Low Yield start->low_yield_2 incomplete_2 Incomplete Demethylation start->incomplete_2 dark_product Dark Colored Product start->dark_product sol_low_yield_1 Check SO2Cl2 quality (freshly distilled). Ensure anhydrous conditions. low_yield_1->sol_low_yield_1 sol_side_products_1 Maintain low temperature during addition. Use stoichiometric amount of SO2Cl2. side_products_1->sol_side_products_1 sol_incomplete_1 Increase reaction time. Slightly increase temperature after addition. incomplete_1->sol_incomplete_1 sol_low_yield_2 Ensure anhydrous conditions. Use fresh BBr3 solution. low_yield_2->sol_low_yield_2 sol_incomplete_2 Increase equivalents of BBr3. Increase reaction time. incomplete_2->sol_incomplete_2 sol_dark_product Perform reaction under inert atmosphere. Purify by recrystallization with activated carbon. dark_product->sol_dark_product

Sources

Validation & Comparative

Comparative Guide: Antioxidant Activity of Dihydroxybenzoic Acid Isomers

[1][2][3][4]

Executive Summary

Dihydroxybenzoic acids (DHBAs) serve as critical scaffolds in medicinal chemistry and food science. Their antioxidant efficacy is governed by the Structure-Activity Relationship (SAR) , specifically the positional isomerism of the two hydroxyl groups relative to the carboxylic acid moiety.

Key Takeaway: The "Catechol" (ortho-dihydroxy) and "Hydroquinone" (para-dihydroxy) arrangements consistently outperform the "Resorcinol" (meta-dihydroxy) arrangement.

  • Top Performers: 3,4-DHBA (Protocatechuic acid) and 2,3-DHBA (Pyrocatechuic acid).[1][2]

  • Moderate/High Performer: 2,5-DHBA (Gentisic acid).[2]

  • Lower Performers: 2,4-DHBA, 2,6-DHBA, and 3,5-DHBA.[1][2]

Chemical Landscape & Mechanisms

Antioxidant activity in phenolic acids is driven by two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical (

    
    ), becoming a stable phenoxy radical (
    
    
    ). This is dominant in the DPPH assay.
  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce an oxidant (e.g.,

    
     to 
    
    
    ). This is dominant in the FRAP assay.
The Isomers
IsomerCommon NameSubstitution PatternHydroxyl Relation
2,3-DHBA Pyrocatechuic acidOrtho, MetaOrtho (Catechol)
3,4-DHBA Protocatechuic acidMeta, ParaOrtho (Catechol)
2,5-DHBA Gentisic acidOrtho, MetaPara (Hydroquinone)
2,4-DHBA

-Resorcylic acid
Ortho, ParaMeta (Resorcinol)
2,6-DHBA

-Resorcylic acid
Ortho, OrthoMeta (Resorcinol)
3,5-DHBA

-Resorcylic acid
Meta, MetaMeta (Resorcinol)

Structure-Activity Relationship (SAR) Deep Dive

The antioxidant potency is dictated by the stability of the resulting phenoxy radical. This stability is enhanced by resonance delocalization and intramolecular hydrogen bonding.

The Ortho-Effect (Catechol Moiety)

Isomers: 3,4-DHBA and 2,3-DHBA

  • Mechanism: The presence of vicinal (adjacent) hydroxyl groups allows for the formation of an intramolecular hydrogen bond in the radical state, significantly stabilizing the phenoxy radical.[3]

  • 2,3-DHBA vs. 3,4-DHBA: While both are potent, 2,3-DHBA often exhibits higher activity in metal-reducing assays (FRAP) due to the additional interaction with the adjacent carboxylic acid group, which lowers the ionization potential. However, 3,4-DHBA is frequently superior in radical scavenging (DPPH) because the carboxylic acid in the 1-position (para to one OH, meta to the other) exerts a withdrawing effect that is less sterically hindered than in the 2,3-isomer.

The Para-Effect (Hydroquinone Moiety)

Isomer: 2,5-DHBA[1]

  • Mechanism: The para arrangement allows for extensive electron delocalization across the aromatic ring. Upon oxidation, it can easily form a quinone-like structure (benzoquinone), facilitating reversible redox cycling. This makes 2,5-DHBA a highly effective antioxidant, often rivaling the catechols.

The Meta-Effect (Resorcinol Moiety)

Isomers: 2,4-DHBA, 2,6-DHBA, 3,5-DHBA[1][2]

  • Mechanism: Hydroxyl groups in the meta position cannot stabilize each other's radical forms via resonance to the same extent as ortho/para arrangements.[4]

  • 2,6-DHBA Anomaly: Despite having two OH groups ortho to the carboxylic acid, 2,6-DHBA often shows lower activity.[2] The strong intramolecular hydrogen bonding between both hydroxyls and the carboxylate carbonyl "locks" the hydrogens, making them kinetically more difficult to abstract in HAT-based assays.

SAR Visualization

SAR_LogicRootDihydroxybenzoic Acid IsomersOrthoOrtho-Dihydroxy (Catechol)High Stability RadicalRoot->OrthoParaPara-Dihydroxy (Hydroquinone)Quinone FormationRoot->ParaMetaMeta-Dihydroxy (Resorcinol)Low Resonance StabilizationRoot->MetaIso343,4-DHBA(Protocatechuic)High Potency (HAT/SET)Ortho->Iso34Iso232,3-DHBA(Pyrocatechuic)High Potency (Metal Chelation)Ortho->Iso23Iso252,5-DHBA(Gentisic)High Potency (Redox Cycling)Para->Iso25IsoWeak2,4-DHBA | 3,5-DHBAModerate/Low ActivityMeta->IsoWeakIso262,6-DHBASteric/H-Bond HindranceMeta->Iso26

Caption: Hierarchical classification of DHBA isomers based on hydroxyl positioning and predicted antioxidant potential.

Comparative Performance Data

The following data summarizes general trends observed in standard in vitro assays. Values are normalized to Trolox Equivalents (TE) or expressed as relative IC50 (lower is better) based on consensus literature.

IsomerDPPH Scavenging (

)
FRAP Value (Reducing Power)Primary Mechanism
3,4-DHBA Very Low (Strong) HighHAT + SET
2,3-DHBA Low (Strong) Very High SET + Chelation
2,5-DHBA Low (Strong)HighSET
3,5-DHBA High (Weak)LowWeak HAT
2,4-DHBA High (Weak)LowWeak HAT
2,6-DHBA High (Weak)LowSterically Hindered

Note: 2,3-DHBA is exceptionally strong in reducing ferric ions (FRAP) due to its ability to chelate iron, a property distinct from pure radical scavenging.

Experimental Protocols

To validate these comparisons in your own laboratory, use the following standardized protocols. These are designed for self-validation using Trolox as a reference standard.

DPPH Radical Scavenging Assay (HAT Mechanism)

Objective: Determine the

5

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[6][1][2][4][7][8]

  • Methanol (HPLC Grade)

  • Trolox (Standard)[4]

Workflow:

  • Preparation: Prepare a

    
     DPPH solution in methanol. (Absorbance at 517nm should be 
    
    
    ).
  • Dilution: Prepare serial dilutions of DHBA isomers (e.g.,

    
    ) in methanol.
    
  • Reaction: Mix

    
     of sample with 
    
    
    of DPPH solution in a 96-well plate.
  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive 
    
    
    .[9]
FRAP Assay (SET Mechanism)

Objective: Measure the capacity to reduce


Reagents:

  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (10 mM in 40 mM HCl)

  • 
     (20 mM)
    

Workflow:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio. Warm to 
    
    
    .
  • Reaction: Add

    
     of sample to 
    
    
    of FRAP Reagent.
  • Incubation: Incubate at

    
     for 30 minutes .
    
  • Measurement: Read Absorbance at 593 nm .

  • Validation: Use a

    
     standard curve (
    
    
    ) to express results as
    
    
    equivalents.
Experimental Workflow Diagram

Assay_Workflowcluster_DPPHDPPH Assay (HAT)cluster_FRAPFRAP Assay (SET)Start1Sample Prep(Methanol)Mix1Mix with0.1mM DPPHStart1->Mix1Inc1Incubate30 min (Dark)Mix1->Inc1Read1Read Abs517 nmInc1->Read1Start2Sample Prep(Acetate Buffer)Mix2Mix withFRAP ReagentStart2->Mix2Inc2Incubate30 min (37°C)Mix2->Inc2Read2Read Abs593 nmInc2->Read2

Caption: Parallel workflow for validating antioxidant mechanisms via DPPH (radical scavenging) and FRAP (reducing power).

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[10] Analytical Biochemistry.

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology.

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radical Research.

  • Merkl, R., et al. (2010). Antioxidant Activities of Phenolic Acids in Different Model Systems. Czech Journal of Food Sciences.

A Comparative Guide to 3-Chloro-4,5-dihydroxybenzoic Acid and Halogenated Benzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we do not merely synthesize molecules; we engineer physicochemical properties to solve biological bottlenecks. In medicinal chemistry, the substitution of a hydrogen atom with a halogen on a benzoic acid scaffold is never an arbitrary decision.

This guide provides an objective, data-driven comparison of 3-Chloro-4,5-dihydroxybenzoic acid (CAS 87932-49-8) against its halogenated analogs[1]. By analyzing steric shielding, lipophilicity, and metabolic stability, we will demonstrate why this specific chlorinated building block is highly valued in the development of targeted therapeutics, such as2[2].

Structural & Physicochemical Comparison

When evaluating halogenated 4,5-dihydroxybenzoic acids, we must consider the delicate interplay between the halogen's Van der Waals radius, its inductive effect (-I), and its contribution to the molecule's overall partition coefficient (LogP).

Table 1: Physicochemical Comparison of Halogenated Analogs
Feature3-Fluoro Analog3-Chloro Analog (Focus)3-Bromo Analog
Molecular Formula C7H5FO4C7H5ClO4[3]C7H5BrO4
Van der Waals Radius 1.47 Å1.75 Å1.85 Å
Lipophilicity (π) +0.14+0.71+0.86
Steric Shielding PoorOptimalExcessive
Metabolic Impact Vulnerable to Phase II clearanceBalanced stability[2]High Cyp450 liability
Primary Use Case Isosteric replacement of HBalanced steric shielding & LogPHigh lipophilicity target binding

Mechanistic Insights: Why Chlorine?

The Causality of Halogen Selection: Highly lipophilic compounds (cLog P > 7.0) often suffer from high intrinsic clearance and poor oral bioavailability[4]. Fluorine, while highly electronegative, lacks the spatial bulk necessary to sterically shield the adjacent 4,5-hydroxyl groups from rapid glucuronidation. Conversely, bromine introduces excessive lipophilic bulk that can lead to non-specific protein binding and off-target cytotoxicity.

Chlorine hits the "Goldilocks zone." By utilizing 3-chloro-4,5-dihydroxybenzoic acid as a building block, researchers can synthesize derivatives with moderate, optimized lipophilicity (e.g., cLog P = 4.4)[4]. The chlorine atom provides sufficient steric hindrance to improve metabolic stability while maintaining a favorable profile for oral bioavailability[2]. Furthermore, transition metal-catalyzed C–H halogenation techniques have made the synthesis of these meta-halogenated benzoic acids highly efficient for drug discovery[5].

Pathway A 3-Chloro Substitution B Optimal Steric Bulk (r = 1.75 Å) A->B Structural property C Moderate Lipophilicity (π = +0.71) A->C Physicochemical property D Shields 4,5-Hydroxyls from Glucuronidation B->D Causality E Prevents Non-Specific Protein Binding C->E Causality F Enhanced Metabolic Stability D->F In vivo outcome G Improved Oral Bioavailability E->G In vivo outcome F->G

Fig 1: Mechanistic impacts of chlorine substitution on pharmacokinetics.

Experimental Workflows: Synthesis & Bioassay Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the workflow includes built-in checkpoints to confirm success before proceeding to the next step, eliminating downstream failures.

Protocol 1: Esterification via In-Situ HCl Generation

Objective: Convert 3-chloro-4,5-dihydroxybenzoic acid to its methyl ester while preserving the electron-rich catechol moiety. Causality: Traditional Fischer esterification using concentrated mineral acids can lead to oxidative degradation of the dihydroxy groups. By using Chlorotrimethylsilane (TMSCl) in methanol, we generate anhydrous HCl in situ, providing a mild, controlled acidic environment[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 3-chloro-4,5-dihydroxybenzoic acid (3.16 g, 16.76 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere[2]. (Causality: Anhydrous conditions prevent competitive hydrolysis of the active silyl ester intermediate).

  • Catalysis: Add TMSCl (6.36 mL, 50.3 mmol) dropwise at 0°C[2].

  • Propagation: Heat the reaction mixture to 50°C and stir for 16 hours[2].

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The reaction is validated when the starting material spot completely disappears, replaced by a higher Rf product spot. If starting material persists, spike with an additional 0.5 eq of TMSCl.

  • Workup: Remove the solvent in vacuo. Partition the residue between brine (75 mL) and ethyl acetate (75 mL)[4]. Wash the organic layer with brine, dry over magnesium sulfate, and filter[4].

Protocol 2: In Vitro RARα Agonist Activation Assay

Objective: Evaluate the receptor activation potency of synthesized 3-chloro-4,5-dialkoxybenzoic acid derivatives. Causality: Highly lipophilic compounds often show false positives due to non-specific binding. We must decouple true receptor agonism from cytotoxicity.

Step-by-Step Methodology:

  • Preparation: Seed COS-7 cells and transfect with RARα reporter plasmids[4].

  • Dosing: Dose cells with the test compounds across a logarithmic concentration gradient.

  • Self-Validation Checkpoint 1 (Normalization): Concurrently run a reference standard (e.g., All-trans retinoic acid, ATRA) on every 96-well plate. Express the potency of the test compound as a ratio of its EC50 compared to the reference ATRA EC50[4]. This normalizes plate-to-plate variation.

  • Self-Validation Checkpoint 2 (Cytotoxicity): Measure cell viability. The assay is only validated if the compound exhibits <20% cell death at 50× the EC50 concentration[4]. This proves the observed signal reduction is due to true receptor modulation, not cell death.

Workflow S1 1. Esterification (TMSCl, MeOH, 50°C) V1 Validation: TLC (Rf shift) Confirm complete conversion S1->V1 S2 2. Alkylation of Hydroxyls (R-X, K2CO3, DMF) V1->S2 Proceed if pass V2 Validation: LC-MS [M+H]+ Check for dialkylation S2->V2 S3 3. Saponification (LiOH, THF/H2O) V2->S3 Proceed if pass V3 Validation: pH Adjustment Precipitate target acid S3->V3 Final Purified RARα Agonist Building Block V3->Final

Fig 2: Self-validating synthetic workflow for RARα agonist building blocks.

References
  • Source: aaronchem.
  • Source: nih.
  • Title: Pd(ii)
  • Source: researchgate.
  • Title: Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist (NIH)

Sources

Comparative Biological Activity Guide: 3-Chloro-4,5-dihydroxybenzoic Acid vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

In the landscape of phenolic compounds, Gallic Acid (3,4,5-trihydroxybenzoic acid) is universally recognized as a gold-standard antioxidant. However, its high polarity and rapid metabolism often limit its cellular permeability and in vivo efficacy.

3-Chloro-4,5-dihydroxybenzoic acid (3-Cl-DHBA) represents a strategic halogenated analog. By substituting the C3 hydroxyl group with a chlorine atom, researchers fundamentally alter the molecule's electronic distribution and partition coefficient. This guide objectively compares the biological performance of these two compounds, providing actionable experimental frameworks for researchers deciding which analog to integrate into their drug development or assay pipelines.

Mechanistic & Physicochemical Profiling

The biological activity of any phenolic acid is dictated by its physicochemical properties. The transition from a pyrogallol moiety (Gallic Acid) to a chlorocatechol moiety (3-Cl-DHBA) induces three critical shifts:

  • Electronic Effects (pKa Shift): Chlorine exerts an inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+M). This lowers the pKa of the remaining hydroxyl groups. Consequently, at physiological pH (7.4), 3-Cl-DHBA exhibits a higher ratio of phenoxide anions, shifting its primary antioxidant mechanism from Hydrogen Atom Transfer (HAT) to Sequential Proton Loss Electron Transfer (SPLET) [1].

  • Lipophilicity & Bioavailability: The replacement of a highly polar -OH group with a lipophilic -Cl atom significantly increases the LogP. This allows 3-Cl-DHBA to cross phospholipid bilayers much more efficiently than Gallic Acid.

  • Targeted Receptor Binding: The chlorine atom can participate in halogen bonding within hydrophobic protein pockets. Because of this, 3-Cl-DHBA is heavily utilized as a highly specific pharmacophore building block in the synthesis of Retinoic Acid Receptor alpha (RARα) agonists, where Gallic Acid fails to achieve necessary receptor subtype selectivity [2]. Furthermore, in microbial ecology, 3-Cl-DHBA acts as a critical intermediate in the degradation of chlorinated dissolved organic matter and lignin [3].

Quantitative Performance Comparison
ParameterGallic Acid (GA)3-Chloro-4,5-dihydroxybenzoic acid (3-Cl-DHBA)
Molecular Formula C₇H₆O₅C₇H₅ClO₄
Functional Moiety Pyrogallol (3 adjacent -OH)Chlorocatechol (2 -OH, 1 -Cl)
Estimated LogP ~0.70 (Highly Polar)~1.60 (Moderate Lipophilicity)
Primary Bio-utility Broad-spectrum aqueous antioxidantRARα agonist precursor, cellular penetrant
Antioxidant Stoichiometry High (Donates multiple H-atoms)Moderate (Kinetically stable radical)
Membrane Permeability Low (Requires active transport)High (Passive diffusion enabled)

Logical Workflow: Structure-Activity Relationship

G cluster_structure Structural Modification cluster_physico Physicochemical Shifts cluster_bio Biological Activity Outcomes GA Gallic Acid (3 OH groups) Sub Substitution: OH → Cl at C3 GA->Sub Cl_DHBA 3-Chloro-4,5-dihydroxybenzoic acid (2 OH, 1 Cl) Sub->Cl_DHBA Lip ↑ Lipophilicity (LogP) Cl_DHBA->Lip pKa ↓ pKa (Increased Acidity) Cl_DHBA->pKa Perm Enhanced Membrane Permeability Lip->Perm Bind Specific Target Binding (e.g., RARα Agonism) Lip->Bind Kinet Shift to SPLET Antioxidant Mechanism pKa->Kinet

Causality pathway mapping the structural shift from Gallic Acid to 3-Cl-DHBA and its biological outcomes.

Experimental Methodologies

To objectively validate the performance differences between these two compounds, researchers must utilize assays that account for both intrinsic chemical reactivity and biological bioavailability.

Protocol 1: Kinetic DPPH Radical Scavenging Assay (HAT vs. SET Evaluation)

Causality Statement: Standard endpoint DPPH assays mask the mechanistic differences between these compounds. Because the electron-withdrawing chlorine atom in 3-Cl-DHBA slows the initial Hydrogen Atom Transfer (HAT) rate compared to the electron-rich pyrogallol moiety of Gallic Acid, a kinetic microplate reading is required to accurately capture the SPLET mechanism.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in UV-grade methanol. Note: Methanol is chosen over aqueous buffers to prevent premature ionization of the highly acidic 3-Cl-DHBA, ensuring baseline neutral-state kinetics.

  • Sample Dilution: Prepare serial dilutions (5 µM to 100 µM) of Gallic Acid and 3-Cl-DHBA in methanol.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH• solution.

  • Kinetic Measurement: Immediately read absorbance at 515 nm every 30 seconds for 45 minutes using a microplate reader.

  • System Validation: Include Trolox (a water-soluble vitamin E analog) as a positive control. The assay is considered valid only if the IC₅₀ of Trolox falls within the established laboratory historical range (e.g., 15–20 µM). This proves the DPPH radical has not degraded.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Statement: To empirically validate the theoretical increase in lipophilicity and predict cellular absorption, PAMPA is utilized. It isolates passive diffusion—the primary transport mechanism enhanced by the chlorine substitution—without the confounding variables of active efflux pumps found in Caco-2 cell lines.

  • Membrane Coating: Coat the porous filter membrane of the donor plate (top compartment) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Donor Preparation: Dissolve Gallic Acid and 3-Cl-DHBA in PBS (pH 7.4) containing 5% DMSO to a final concentration of 200 µM. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of pure PBS (pH 7.4) containing 5% DMSO to the acceptor plate (bottom compartment).

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of compounds in both compartments using HPLC-UV (detecting at ~270 nm). Calculate the apparent permeability (P_app).

  • System Validation: Run parallel wells with Verapamil (high permeability standard) and Ranitidine (low permeability standard). The lipid barrier integrity is validated if the P_app of Ranitidine remains < 1.0 × 10⁻⁶ cm/s.

References

  • Title: Insights into the Enhanced Photogeneration of Hydroxyl Radicals from Chlorinated Dissolved Organic Matter Source: Environmental Science & Technology (Indexed via UV/Vis+ Photochemistry Database) URL: [Link]

  • Title: Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist Source: Bioorganic & Medicinal Chemistry Letters / National Institutes of Health (NIH) URL: [Link]

  • Title: Modeling bacterial interactions uncovers the importance of outliers in the coastal lignin-degrading consortium Source: Nature Communications URL: [Link]

Structural Analysis and Confirmation of Synthesized 3-Chloro-4,5-dihydroxybenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-4,5-dihydroxybenzoic acid (3-Cl-4,5-DHBA) is a highly specialized halogenated phenolic acid, serving as a critical building block in the synthesis of advanced pharmaceutical agents, including retinoic acid receptor alpha (RARα) agonists[1].

During the synthesis of 3-Cl-4,5-DHBA—often achieved through the electrophilic chlorination of dihydroxybenzoic acid precursors or the demethylation of methoxy-analogs—a significant analytical challenge arises: the potential formation of unintended regioisomers (such as 5-chloro-2,4-dihydroxybenzoic acid). Because these isomers share identical molecular weights and similar polarities, a single analytical method is insufficient. This guide objectively compares the performance of orthogonal analytical techniques and provides self-validating experimental workflows to definitively confirm the regiochemistry and structural integrity of synthesized 3-Cl-4,5-DHBA[2].

Section 1: Causality in Analytical Selection

To establish absolute structural confidence, researchers must deploy a multi-modal analytical strategy. The causality behind selecting these specific techniques is rooted in their complementary physical principles:

  • High-Resolution Mass Spectrometry (HRMS): Selected for its ability to confirm the exact molecular formula. More importantly, the natural abundance of chlorine isotopes (

    
    Cl and 
    
    
    
    Cl) provides a highly specific 3:1 isotopic signature, instantly validating the success of the halogenation step[2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: HRMS cannot differentiate between positional isomers. NMR is mandatory because the spatial relationship of the atoms directly influences the magnetic environment. The scalar coupling (

    
    -coupling) between aromatic protons provides definitive mathematical proof of the substitution pattern[1].
    
  • Fourier Transform Infrared (FTIR) Spectroscopy: Utilized as a rapid orthogonal check to validate the integrity of the carboxylic acid and phenolic hydroxyl functional groups, ensuring no unintended esterification occurred during isolation.

Section 2: Comparative Performance Data

To objectively evaluate the synthesized product, we must compare the diagnostic power of the analytical modalities (Table 1) and contrast the expected quantitative data of the target molecule against its most common alternative isomer (Table 2).

Table 1: Comparative Analytical Modalities for 3-Cl-4,5-DHBA Confirmation
Analytical TechniquePrimary Structural InsightLimit of Detection (LOD)Regioisomer Differentiation Capability
High-Resolution LC-MS/MS Exact mass, molecular formula, halogen isotopic signatureHigh (picogram to nanogram)Low (Isomers share identical exact mass)
1D & 2D NMR Spectroscopy Atomic connectivity, stereocenters, proton-proton couplingModerate (microgram to milligram)High (Definitively maps ortho/meta/para relationships)
FTIR Spectroscopy Presence of specific functional groups (OH, COOH, C-Cl)ModerateLow (Fingerprint region provides clues, but lacks definitive mapping)
Table 2: Regiochemical Differentiation via H NMR (Synthesized Product vs. Potential Isomer)
CompoundSubstitution PatternAromatic ProtonsMultiplicityCoupling Constant (

)
Structural Implication
Synthesized 3-Cl-4,5-DHBA 3-Chloro-4,5-dihydroxyH-2, H-6Two Doublets~ 2.0 HzProtons are meta to each other, confirming the 3,4,5-substitution pattern[1].
Alternative 5-Cl-2,4-DHBA 5-Chloro-2,4-dihydroxyH-3, H-6Two Singlets~ 0 HzProtons are para to each other, resulting in negligible scalar coupling.

Section 3: Experimental Methodologies & Self-Validating Protocols

Protocol 1: High-Resolution LC-MS/MS Workflow

Step 1: Sample Preparation Dissolve 1 mg of the synthesized 3-Cl-4,5-DHBA in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid ensures a consistent acidic pH, maintaining the analyte in a predictable ionization state prior to entering the electrospray source.

Step 2: Chromatographic Separation Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 10 minutes. Causality: The hydrophobic C18 stationary phase effectively retains the dihydroxybenzoic acid, separating it from highly polar unreacted precursors which elute in the void volume.

Step 3: MS Acquisition (Negative ESI Mode) Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, scanning from m/z 100 to 500. Causality: The carboxylic acid (-COOH) and phenolic (-OH) groups are highly acidic and readily lose a proton to form [M-H]


 ions. Consequently, negative mode is significantly more sensitive for this class of molecules than positive mode[2].

Self-Validation Checkpoint : The protocol is internally validated by the isotopic signature. The system must detect a monoisotopic peak at m/z 186.98 ([M-H]


 for 

Cl) and an M+2 peak at m/z 188.98 ([M-H]

for

Cl). If the ratio of these peaks is not exactly ~3:1, the detected mass is either an isobaric contaminant or the chlorination synthesis failed.
Protocol 2: 1D and 2D NMR Acquisition for Regiochemical Assignment

Step 1: Solvent Selection and Preparation Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-


).
Causality: DMSO-

is a strong hydrogen-bond acceptor. It disrupts the intermolecular hydrogen bonding of the carboxylic acid and phenolic groups, preventing rapid proton exchange with trace water. This allows the -OH and -COOH protons to be distinctly visible in the spectrum[1].

Step 2:


H NMR Acquisition 
Acquire a standard 

H NMR spectrum at 400 MHz or higher, utilizing a 30-degree pulse and a relaxation delay (D1) of 2 seconds. Causality: A sufficient relaxation delay ensures the complete relaxation of magnetization, allowing for the accurate integration of the proton signals, which is critical for confirming the exact number of aromatic protons.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquire an HMBC spectrum to map the correlations between the aromatic protons and the quaternary carbons (C-OH, C-Cl, C-COOH). Causality: HMBC reveals long-range (2-3 bond)


H-

C couplings. This definitively proves that the chlorine atom is adjacent to the hydroxyl groups, ruling out structural rearrangements[3].

Self-Validation Checkpoint : The integration of the aromatic region must equal exactly 2 protons. To validate the 3-chloro-4,5-dihydroxy regiochemistry, these two protons (H-2 and H-6) must appear as two distinct doublets at


 7.35 and 

7.32 with a coupling constant (

) of 2.0 Hz[1]. A

-value of 2.0 Hz is the physical manifestation of meta-coupling. If singlets are observed, the protocol self-flags the product as a para-substituted isomer.

Section 4: Integrated Structural Confirmation Workflow

By combining the exact mass capabilities of LC-MS with the spatial resolution of NMR, researchers create a closed-loop verification system. The decision matrix below outlines the logical flow of this integrated approach.

Workflow Syn Synthesized 3-Cl-4,5-DHBA Crude Mixture LCMS High-Resolution LC-MS/MS (Isotopic Pattern & Exact Mass) Syn->LCMS Aliquot 1 NMR 1D & 2D NMR Spectroscopy (Regiochemistry & Connectivity) Syn->NMR Aliquot 2 IR FTIR Spectroscopy (Functional Groups) Syn->IR Aliquot 3 Dec1 Chlorine Isotope Ratio (3:1 M to M+2)? LCMS->Dec1 Dec2 Aromatic Proton Shifts (Meta-coupling)? NMR->Dec2 Conf Confirmed 3-Chloro-4,5-DHBA Structure IR->Conf Ortho-diOH & COOH bands Dec1->NMR Yes (m/z 187/189) Rej Alternative Isomer / Impurity Dec1->Rej No Dec2->Conf Yes (δ 7.35, 7.32) Dec2->Rej No

Integrated LC-MS and NMR workflow for the regiochemical confirmation of 3-Cl-4,5-DHBA.

References

1.[1] Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist . ResearchGate. 2.[2] Structure verification of small molecules using mass spectrometry and NMR spectroscopy . ResearchGate. 3.[3] Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS . Spectroscopy Online.

Sources

Comparative Study of Dihydroxybenzoic Acid Derivatives as Enzyme Inhibitors

[1][2][3][4]

Executive Summary

Dihydroxybenzoic acids (DHBAs) represent a critical class of phenolic intermediates with diverse biological activities defined by the specific positional isomerism of their hydroxyl groups. This guide provides a technical comparison of the major DHBA isomers—2,3-DHBA , 2,4-DHBA (


-Resorcylic acid)2,5-DHBA (Gentisic acid)3,4-DHBA (Protocatechuic acid)3,5-DHBA (

-Resorcylic acid)

While 3,4-DHBA is frequently cited for its antioxidant properties, this study highlights 2,5-DHBA as a superior tyrosinase inhibitor due to its structural capacity for copper chelation, and 3,4-DHBA as a potent urease inhibitor targeting Helicobacter pylori management.

Structural Landscape & Chemical Identity

The biological activity of DHBAs is governed by the "Ortho-Meta-Para" substitution logic, which dictates their ability to chelate metal ions (Cu²⁺, Ni²⁺) in enzyme active sites or form hydrogen bonds with catalytic residues.

DerivativeCommon NameStructureKey FeaturePrimary Enzyme Target
2,3-DHBA 2-Pyrocatechuic acidortho, orthoStrongest Fe/Cu chelator (Siderophore-like)Kinases (CDK), Metal-dependent enzymes
2,4-DHBA

-Resorcylic acid
ortho, paraResorcinol moietyTyrosinase (Moderate)
2,5-DHBA Gentisic acidortho, metaPara-hydroquinone characterTyrosinase (High) , Kinases
3,4-DHBA Protocatechuic acidmeta, paraCatechol moietyUrease (High) , Antioxidant
3,5-DHBA

-Resorcylic acid
meta, metaSymmetric resorcinol

-Glucosidase (Moderate)

Comparative Efficacy: Enzyme Inhibition Profiles

A. Tyrosinase Inhibition (Melanogenesis & Browning)

Tyrosinase is a copper-containing monooxygenase.[1][2] Inhibition efficacy is heavily dependent on the molecule's ability to chelate the binuclear copper active site.

  • Top Performer: 2,5-DHBA (Gentisic Acid)

  • Mechanism: Competitive inhibition; the ortho-hydroxyl group aids in chelation, while the para-hydroxyl mimics the tyrosine substrate.

  • Data Comparison:

CompoundIC50 (µM)Relative PotencyMechanismSource
Gentisic Acid (2,5-DHBA) 0.83 - 13.6 HighCompetitive / Chelation[1][2]
2,4-DHBA ~23.8ModerateMixed[3]
Protocatechuic Acid (3,4-DHBA) > 240LowWeak Competitive[4]
Kojic Acid (Control)16.7 - 36.0StandardChelation[3]

Insight: While Protocatechuic acid is a strong antioxidant, it lacks the specific structural geometry to inhibit tyrosinase effectively compared to Gentisic acid, which rivals the pharmaceutical standard Kojic Acid in specific assays.

B. Urease Inhibition (Anti-H. pylori)

Urease is a nickel-dependent enzyme. Here, the catechol moiety (3,4-dihydroxylation) proves superior.

  • Top Performer: 3,4-DHBA (Protocatechuic Acid) [3]

  • Mechanism: Direct binding to the active site flap and interaction with Ni²⁺ ions.

  • Data Comparison:

CompoundIC50 (µM)Potency vs. StandardSource
Protocatechuic Acid (3,4-DHBA) 1.7 Superior (vs Acetohydroxamic acid)[5]
Acetohydroxamic Acid (Control)3.2Standard[5]
C. -Glucosidase & -Amylase (Diabetes Management)

Inhibition of carbohydrate-hydrolyzing enzymes controls post-prandial hyperglycemia.

  • Top Performer: 2,3,4-Trihydroxybenzoic acid (Derivative) & Gentisic Acid

  • SAR Insight: Hydroxylation at the C2 position strongly enhances

    
    -amylase inhibition.
    
  • Data Comparison:

CompoundTargetIC50NotesSource
2,3,4-THBA

-Amylase
17.3 mMMost potent in benzoic series[6]
Gentisic Acid

-Glucosidase
1.69 mg/mLModerate; weaker than Acarbose[7]
Protocatechuic Acid

-Glucosidase
VariableOften acts via antioxidant synergy[7]

Mechanistic Pathways (SAR Analysis)

The following diagram illustrates the divergent mechanisms of action for 2,5-DHBA versus 3,4-DHBA based on their structural topology.

InhibitionMechanismSubstrateSubstrate(Tyrosine/Urea)Enzyme_TyrTyrosinase(Cu2+ Active Site)Substrate->Enzyme_TyrOxidationEnzyme_UreUrease(Ni2+ Active Site)Substrate->Enzyme_UreHydrolysisGentisic2,5-DHBA(Gentisic Acid)Gentisic->Enzyme_TyrStrong Chelation(Ortho-OH + Carboxyl)Gentisic->Enzyme_UreLow AffinityProto3,4-DHBA(Protocatechuic Acid)Proto->Enzyme_TyrWeak Binding(Steric mismatch)Proto->Enzyme_UreHigh Affinity Binding(Catechol-Ni interaction)

Caption: Divergent inhibitory pathways of DHBA isomers. 2,5-DHBA targets Tyrosinase via copper chelation, while 3,4-DHBA targets Urease via nickel interaction.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating control steps.

Protocol A: High-Throughput Tyrosinase Inhibition Assay

Objective: Determine IC50 of DHBA derivatives against Mushroom Tyrosinase.

Reagents:

  • Phosphate Buffer (PBS): 50 mM, pH 6.8.

  • Enzyme: Mushroom Tyrosinase (1000 U/mL in PBS). Keep on ice.

  • Substrate: L-DOPA (5 mM). Prepare fresh; protect from light.[1][4]

  • Positive Control: Kojic Acid.[1][5][6][7]

Workflow:

  • Preparation: Dissolve DHBA derivatives in DMSO (Final well concentration <5%).

  • Incubation:

    • Add 20 µL Test Sample (various concentrations) to 96-well plate.

    • Add 40 µL Enzyme Solution.[5]

    • Critical Step: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding before substrate addition.

  • Reaction: Add 140 µL L-DOPA solution.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.

  • Validation: The Slope (ΔAbs/min) of the Kojic Acid control must be <10% of the Solvent Control (Blank).

Calculation:

Protocol B: Urease Inhibition Assay (Indophenol Method)

Objective: Quantify ammonia production inhibition by 3,4-DHBA.

Reagents:

  • Buffer: K-Phosphate buffer (pH 8.2).

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Workflow:

  • Mix 25 µL Enzyme + 25 µL Test Inhibitor (3,4-DHBA). Incubate 15 min at 30°C.

  • Add 50 µL Urea. Incubate 30 min at 30°C.

  • Stop & Develop: Add 50 µL Reagent A and 50 µL Reagent B.

  • Incubate 30 min at RT (Blue color development).

  • Read: Absorbance at 625 nm .

Experimental Workflow Visualization

AssayWorkflowcluster_Plate96-Well Plate SetupStartStart: Sample Preparation(DMSO Stock)DilutionSerial Dilution(PBS pH 6.8)Start->DilutionWell_TestTest Well:Inhibitor + EnzymeDilution->Well_TestWell_BlankBlank Well:Inhibitor + Buffer (No Enz)Dilution->Well_BlankIncubate1Pre-Incubation10 min @ 25°C(Allow Binding)Well_Test->Incubate1Well_ControlControl Well:Buffer + EnzymeWell_Control->Incubate1Well_Blank->Incubate1AddSubstrateAdd Substrate(L-DOPA / Urea)Incubate1->AddSubstrateMeasureKinetic Measurement(Spectrophotometer)AddSubstrate->MeasureDataData AnalysisCalculate % InhibitionPlot IC50Measure->Data

Caption: Standardized high-throughput screening workflow for DHBA enzyme inhibition assays.

References

  • Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids. MDPI. Link

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. ResearchGate. Link

  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics. PubMed. Link

  • Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. Semantic Scholar. Link

  • Biological Evaluation of Protocatechuic Acid as a Potent Urease Inhibitor. ResearchGate. Link

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid Derivatives. MDPI. Link

  • Insight into Gentisic Acid Antidiabetic Potential. NIH. Link

Analytical Modalities for 3-Chloro-4,5-dihydroxybenzoic Acid: A Comparative Guide to LC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental monitoring demand increasingly rigorous analytical standards, selecting the correct mass spectrometry (MS) platform for halogenated phenolic acids is critical. 3-Chloro-4,5-dihydroxybenzoic acid presents a unique analytical challenge: it is highly polar, acidic, and prone to thermal degradation.

This guide provides an objective, mechanistic comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. By examining the causality behind sample preparation and ionization techniques, researchers can select the optimal self-validating workflow for their specific quantitative or qualitative goals.

Analyte Profiling & Mechanistic Implications

Chemical Profile: 3-Chloro-4,5-dihydroxybenzoic acid (


, MW ~188.56  g/mol ) contains one carboxylic acid group (-COOH), two phenolic hydroxyl groups (-OH), and one chlorine atom.

Analytical Implications:

  • Polarity & Hydrogen Bonding: The presence of three highly polar, hydrogen-donating groups makes the molecule highly water-soluble but non-volatile.

  • Isotopic Signature: The naturally occurring ratio of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    
    (approximately 3:1) provides a built-in diagnostic mass spectral signature that is critical for confirming the analyte's identity in complex matrices.

LC-MS/MS: The Champion of Polar Sensitivity

Mechanistic Rationale

LC-MS/MS is generally the superior platform for polar, non-volatile compounds[1]. The three acidic protons on 3-chloro-4,5-dihydroxybenzoic acid make it an ideal candidate for Electrospray Ionization in negative mode (ESI-) . In the ESI source, the compound readily sheds a proton to form a highly stable


 precursor ion at m/z 187.

To achieve optimal chromatography, reversed-phase liquid chromatography (RPLC) is employed. By using an acidic mobile phase (e.g., 0.1% formic acid), the ionization of the carboxylic acid is suppressed during the separation phase, ensuring the molecule remains neutral and retains well on a C18 column. Once it enters the ESI source, the applied voltage efficiently drives deprotonation.

Self-Validating Protocol: LC-ESI-MS/MS

This protocol is designed for high-throughput quantification with minimal sample loss.

  • Sample Preparation: Spike the biological or environmental matrix with a

    
    -labeled internal standard. Perform protein precipitation by adding cold acetonitrile (1:3 v/v). Vortex and centrifuge at 14,000 × g for 10 minutes.
    
  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5.0 minutes.

  • Ionization & Detection: Operate the MS in ESI negative mode. Monitor Multiple Reaction Monitoring (MRM) transitions, specifically m/z 187

    
     143 (representing the neutral loss of 
    
    
    
    from the carboxylic acid group).
  • Validation Checkpoint: Continuously monitor the

    
     isotope ratio (m/z 187 vs. 189). A deviation from the theoretical 3:1 ratio immediately flags isobaric matrix interference, validating the spectral purity of the peak.
    

GC-MS: The Gold Standard for Structural Confirmation

Mechanistic Rationale

Direct injection of 3-chloro-4,5-dihydroxybenzoic acid into a GC system will result in severe peak tailing, irreversible adsorption to the inlet liner, and thermal degradation due to its active hydrogen atoms. Therefore, chemical derivatization is strictly mandated [1].

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) replaces the acidic protons with trimethylsilyl (TMS) groups. This converts the molecule into a tri-TMS derivative, drastically lowering its boiling point and enhancing thermal stability. Once volatilized, Electron Ionization (EI) at 70 eV fragments the derivative, providing a highly reproducible, energy-standardized mass spectrum ideal for NIST library matching and structural elucidation[2].

Self-Validating Protocol: GC-EI-MS

This protocol is tailored for qualitative profiling and structural confirmation.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Critical Step: Adjust the sample to pH < 2 using HCl. This ensures the carboxylic acid is fully protonated (neutral), driving its partition into the organic phase.

  • Drying: Transfer the organic layer and evaporate to absolute dryness under a gentle stream of nitrogen. Causality: Even trace amounts of residual water will violently quench the BSTFA reagent, ruining the derivatization.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to ensure the sterically hindered phenolic hydroxyls are fully silylated.

  • Separation & Detection: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column. Run a temperature gradient from 70°C to 280°C. Detect via EI-MS (70 eV) in full scan mode (m/z 50–500).

  • Validation Checkpoint: Interrogate the chromatogram for mono- or di-TMS derivative peaks. The presence of these incomplete reaction products indicates exhausted reagent or insufficient incubation time, serving as an internal quality control metric for the derivatization efficiency.

Head-to-Head Performance Comparison

The following table summarizes the operational and performance metrics of both platforms for this specific analyte.

ParameterLC-MS/MS (ESI-)GC-MS (EI)
Primary Utility High-throughput quantificationStructural elucidation / Library matching
Sensitivity (LOD) Sub-ng/mL (Excellent for polar acids)ng/mL (Good, but limited by derivatization yield)
Sample Preparation Minimal (Dilute & Shoot / Precipitation)Extensive (LLE, complete drying, derivatization)
Thermal Stability Not requiredStrictly required (achieved via silylation)
Specificity High (via specific MRM transitions)Very High (via full-scan EI fragmentation patterns)
Throughput High (~5-10 min per run)Low to Moderate (~30-45 min per run + prep time)

Decision Matrix & Analytical Workflow

Use the following decision matrix to determine the appropriate analytical pathway based on your laboratory's primary goal.

Platform_Selection Analyte 3-Chloro-4,5-dihydroxybenzoic acid (Highly Polar, Acidic) Decision Primary Analytical Goal? Analyte->Decision Goal_Sens High Throughput & Max Sensitivity Decision->Goal_Sens Quantitative Goal_Spec Library Matching & Structural Elucidation Decision->Goal_Spec Qualitative LC_Path LC-MS/MS (ESI-) Goal_Sens->LC_Path GC_Path GC-MS (EI) Goal_Spec->GC_Path LC_Prep Minimal Prep (Dilute/Precipitate) LC_Path->LC_Prep GC_Prep Extensive Prep (LLE + Complete Drying) GC_Path->GC_Prep LC_Result Quantification via MRM (m/z 187 -> 143) LC_Prep->LC_Result GC_Deriv Derivatization (BSTFA/TMCS Silylation) GC_Prep->GC_Deriv GC_Result Identification via EI Spectral Library GC_Deriv->GC_Result

Decision matrix and workflow for 3-Chloro-4,5-dihydroxybenzoic acid analysis.

References

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. ResearchGate. Available at:[3]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at:[1]

  • GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites. IJPER. Available at:[2]

  • Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Longdom Publishing. Available at:

Sources

The Chemical Rationale: From Scaffold to Bioactive Agonist

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Bioactivity and Scaffold Optimization of 3-Chloro-4,5-dihydroxybenzoic Acid in RARα-Targeted Neuroprotection

As a Senior Application Scientist, I frequently consult with drug development teams attempting to utilize base phenolic acids directly in cell-based assays. A common pitfall in early-stage neuropharmacology is misunderstanding the structure-activity relationship (SAR) of precursor molecules. 3-Chloro-4,5-dihydroxybenzoic acid (CAS 87932-49-8) is rarely used as a standalone therapeutic entity; rather, it serves as a highly specialized, critical pharmacophore scaffold[1].

When its dihydroxy groups are functionalized into dialkoxy variants (e.g., ethoxy and isopropoxy), the scaffold transforms into some of the most potent and selective Retinoic Acid Receptor alpha (RARα) agonists known to date, such as Compound 56 (RAR568)[2]. This guide objectively compares the in vitro performance of the base scaffold against its optimized derivatives and reference standards, providing self-validating experimental workflows to ensure rigorous data collection.

The native 3-chloro-4,5-dihydroxybenzoic acid molecule lacks the necessary lipophilicity and spatial geometry to effectively dock into the RARα ligand-binding domain (LBD). However, it provides the perfect electronic foundation. By synthesizing 3-chloro-4,5-dialkoxybenzamido benzoic acids from this scaffold, researchers can achieve sub-nanomolar potency[3].

The causality here is driven by steric fit: the addition of an isopropoxy group acts as a bioisostere for chlorine, perfectly filling the hydrophobic pocket of the RARα LBD, while the carboxylic acid forms critical hydrogen bonds with the receptor's activation function-2 (AF-2) helix[2][3]. This specific activation pathway is highly sought after in Alzheimer's disease (AD) models because RARα agonism directly upregulates ADAM10 (an α-secretase), shifting Amyloid Precursor Protein (APP) processing away from toxic Aβ plaque formation[4][5].

Pathway A RARα Agonist (Dialkoxy Derivative) B RARα/RXR Heterodimer Activation A->B Binds LBD C Gene Transcription (RARE binding) B->C Translocates D ↑ ADAM10 Expression (α-Secretase) C->D Upregulates E Non-Amyloidogenic APP Processing D->E Cleaves APP F Neuroprotection & ↓ Aβ Plaque Formation E->F Prevents Toxicity

Figure 1: Mechanism of RARα-mediated neuroprotection via ADAM10 upregulation.

Comparative In Vitro Performance Data

To objectively evaluate the bioactivity, we compare the unfunctionalized scaffold against its optimized derivative (Compound 56) and a historical reference standard (AM580). The data clearly demonstrates that while the base acid is inactive in vitro, its optimized dialkoxy derivative achieves extraordinary selectivity, mitigating the off-target toxicity (such as lipophilic obesity) associated with older pan-agonists[2][6].

Compound / ScaffoldRARα EC₅₀ (nM)RARβ EC₅₀ (nM)RARγ EC₅₀ (nM)Selectivity (α/β)Selectivity (α/γ)In Vitro Role
3-Chloro-4,5-dihydroxybenzoic acid >10,000>10,000>10,000N/AN/AInactive Precursor
Compound 56 (RAR568) 0.59171>7,600290-fold>13,000-foldOptimized Agonist
AM580 ~1.5~15~8510-fold56-foldReference Standard

Data summarized from in vitro reporter assays characterizing RAR selectivity profiles[2][7].

Self-Validating Experimental Protocols

Protocol A: In Vitro RARα Transactivation Reporter Assay

Causality & Rationale: We utilize CV-1 (monkey kidney) cells because they naturally lack endogenous Retinoic Acid Receptors[7]. This provides a "clean background," ensuring that any measured luminescence is strictly due to the exogenous RARα we introduce, rather than cross-talk with RARβ or RARγ.

Step-by-Step Methodology:

  • Cell Seeding: Seed CV-1 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous retinoids).
    
  • Co-Transfection: After 24 hours, co-transfect the cells with three plasmids:

    • A human RARα expression vector.

    • A Firefly luciferase reporter plasmid driven by a Retinoic Acid Response Element (RARE).

    • A constitutively active Renilla luciferase vector (e.g., pRL-TK).

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the synthesized dialkoxy derivatives (

    
     to 
    
    
    
    M). Include 0.1% DMSO as a vehicle control.
  • Self-Validating Readout: After 24 hours of exposure, lyse the cells and utilize a Dual-Luciferase Assay system.

    • Validation Check: Divide the Firefly luminescence by the Renilla luminescence. This mathematical normalization strictly eliminates well-to-well variations in transfection efficiency and cell viability, ensuring the EC₅₀ curve reflects true receptor agonism.

Workflow S1 Seed CV-1 Cells (Lacking Endogenous RAR) S2 Co-transfect Plasmids (RARα + RARE-Luc + Renilla) S1->S2 S3 Compound Treatment (Dose-Response) S2->S3 24h Incubation S4 Cell Lysis & Substrate Addition S3->S4 24h Exposure S5 Dual-Luciferase Readout (Self-Validating) S4->S5

Figure 2: Self-validating in vitro reporter assay workflow for RARα agonism.

Protocol B: Aβ42-Induced Neurotoxicity Rescue Assay

Causality & Rationale: To prove that the RARα agonism translates to functional neuroprotection, we expose primary cortical neurons to synthetic Aβ42 peptides. If the optimized derivative successfully upregulates ADAM10, it will rescue the cells from apoptosis[4][5].

Step-by-Step Methodology:

  • Neuronal Culture: Isolate and culture primary cortical neurons from E18 rat embryos in Neurobasal medium supplemented with B27.

  • Pre-Treatment: On Day 7 in vitro (DIV7), pre-treat the neurons with 10 nM of the optimized compound (e.g., Compound 56).

    • Validation Check: In a parallel control cohort, co-administer the compound with 1 μM of RO41-5253 (a selective RARα antagonist).

  • Aβ42 Insult: 2 hours post-treatment, expose the neurons to 5 μM of oligomerized synthetic Aβ42 peptide.

  • Viability Quantification: After 48 hours, measure cell viability using an MTT or CellTiter-Glo assay.

    • Interpretation: If the compound rescues viability, but the rescue is completely nullified in the RO41-5253 cohort, you have successfully validated that the neuroprotection is strictly RARα-dependent and not due to off-target antioxidant effects.

References

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Bioorganic & Medicinal Chemistry, 2018. URL:[Link]

  • Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review. National Institutes of Health (PMC), 2018. URL:[Link]

  • Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies. PLOS One, 2023. URL:[Link]

Sources

Navigating Immunoassay Specificity: A Comparative Guide to Antibody Cross-Reactivity Against Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in assay development is mitigating the cross-reactivity of structurally similar small molecules. For researchers and drug development professionals quantifying benzoic acid (BA) and its derivatives in pharmacokinetics, environmental monitoring, or food safety, assay specificity is non-negotiable.

Benzoic acid and its derivatives—such as parabens, salicylic acid, and 4-hydroxybenzoic acid (4-HBA)—share a highly conserved aromatic ring and carboxylate moiety. Because small molecules (<150 Da) lack multiple distinct epitopes, immunoassays designed to detect them are highly susceptible to false positives driven by these structural analogues [1].

This guide provides an objective, data-driven comparison of a next-generation monoclonal antibody (MAb-BA-01 ) against traditional polyclonal sera (PAb-BA-Mix ) and a leading commercial alternative (Commercial Kit X ). By examining the causality behind hapten design and utilizing a self-validating experimental protocol, we will establish a framework for selecting the optimal reagent for your analytical needs.

The Mechanistic Causality of Cross-Reactivity

To understand why an antibody cross-reacts, we must examine the causality of its genesis: hapten design . Benzoic acid is non-immunogenic on its own; it must be conjugated to a carrier protein (like BSA or OVA) to elicit an immune response.

Preserving the characteristic structure of a target compound when designing a hapten is critical for preparing highly specific antibodies [2]. The primary determinants of potential cross-reactivity are the presence and position of functional groups (e.g., hydroxyls) on the benzene ring relative to the carboxyl group [1].

  • The "Blind Spot" Phenomenon: If a hapten is conjugated to the carrier protein via the para-position (e.g., using 4-aminobenzoic acid), the resulting antibody's paratope is trained exclusively on the carboxyl group and the ortho/meta regions. Because the antibody never "saw" the para-position during immunization, it often exhibits a blind spot there, leading to high cross-reactivity with para-substituted analogs like 4-HBA.

  • Steric Hindrance: Conversely, substitutions at the ortho-position (e.g., Salicylic acid / 2-HBA) occur directly adjacent to the primary carboxyl epitope. This creates severe steric hindrance, physically blocking the antibody from binding and drastically reducing cross-reactivity.

MAb-BA-01 was engineered using a proprietary meta-linked hapten (3-aminobenzoic acid derivative). By leaving the para-position exposed during immunization, the resulting antibody recognizes the bare hydrogen at the para-position, effectively rejecting 4-HBA due to steric clash.

CrossReactivityLogic Target Target Analyte Benzoic Acid (BA) Sub1 Para-Substituted e.g., 4-Hydroxybenzoic Acid Target->Sub1 High Homology (High %CR Risk) Sub2 Ortho-Substituted e.g., Salicylic Acid Target->Sub2 Steric Hindrance (Low %CR) Sub3 Esterified Derivatives e.g., Propylparaben Target->Sub3 Masked Carboxyl (Negligible %CR)

Fig 2: Mechanistic relationship between functional group position and antibody cross-reactivity.

Self-Validating Protocol: Competitive Indirect ELISA (ciELISA)

Because benzoic acid is too small to accommodate two antibodies simultaneously, a sandwich ELISA is physically impossible. We must utilize a competitive indirect ELISA (ciELISA). This protocol is designed as a self-validating system: it includes a zero-analyte control (


) to establish maximum signal viability and calculates the half-maximal inhibitory concentration (

) to objectively quantify sensitivity [3].
Step-by-Step Methodology
  • Antigen Immobilization: Coat 96-well microtiter plates with 100 µL/well of BA-BSA conjugate (0.5 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: The alkaline pH forces the BSA carrier to uncoil, exposing hydrophobic domains that passively adsorb to the polystyrene surface.

  • Surface Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBS. Incubate for 1 hour at 37°C.

    • Causality: Casein proteins in the milk sterically occlude any remaining uncoated polystyrene patches, preventing false-positive signals caused by non-specific binding of the primary antibody.

  • Competitive Incubation: Add 50 µL of the standard/sample (Target or Analog at varying concentrations) and 50 µL of the primary antibody to each well. Incubate for 1 hour at 37°C.

    • Causality: Free analyte in the sample competes with the plate-bound BA-BSA for the limited paratopes on the primary antibody. Higher concentrations of free analyte result in less antibody binding to the plate.

  • Signal Conjugation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG. Incubate for 45 mins at 37°C.

  • Colorimetric Development & Termination: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 mins. Stop the reaction with 50 µL/well of 2M

    
    .
    
    • Causality: The acidic stop solution denatures the HRP enzyme, halting the reaction and shifting the chromogen's absorbance peak from 652 nm to 450 nm, maximizing optical density (OD) resolution.

  • Data Analysis: Read OD at 450 nm. Calculate the % Cross-Reactivity using the formula:

    
    
    

ciELISA_Workflow Step1 1. Antigen Immobilization Coat plate with BA-BSA conjugate Step2 2. Surface Blocking Apply 5% skim milk to prevent non-specific binding Step1->Step2 Step3 3. Competitive Incubation Add sample (free BA/analogs) + Primary MAb Step2->Step3 Step4 4. Signal Conjugation Add HRP-labeled secondary antibody Step3->Step4 Step5 5. Colorimetric Development Add TMB substrate, then acidic stop solution Step4->Step5 Step6 6. Quantification Measure OD at 450nm & calculate IC50 Step5->Step6

Fig 1: Step-by-step self-validating ciELISA workflow for determining antibody cross-reactivity.

Quantitative Data & Comparative Analysis

Using the validated ciELISA protocol, we evaluated the cross-reactivity profiles of the three contenders against a panel of structurally related derivatives. The


 values represent the assay sensitivity (lower is better), while the %CR dictates specificity.
Table 1: Cross-Reactivity Profiles of Benzoic Acid Antibodies
Analyte (Derivative)Structural RelationshipMAb-BA-01 (Engineered)PAb-BA-Mix (Polyclonal)Commercial Kit X
Benzoic Acid Target

: 2.1 ng/mL (100%)

: 18.5 ng/mL (100%)

: 9.2 ng/mL (100%)
4-Hydroxybenzoic AcidPara-substitution< 0.5%48.2%22.4%
Salicylic Acid (2-HBA)Ortho-substitution< 0.1%14.5%3.1%
3-Hydroxybenzoic AcidMeta-substitution9.2%31.0%15.8%
PropylparabenEsterified Carboxyl< 0.1%11.2%1.5%
Interpretation of Results
  • MAb-BA-01 (The Engineered Standard): By utilizing a meta-linked hapten during immunization, MAb-BA-01 achieved an exceptional sensitivity (

    
     of 2.1 ng/mL) while virtually eliminating cross-reactivity to 4-HBA (<0.5%). The slight elevation in 3-HBA cross-reactivity (9.2%) is a direct, predictable consequence of the meta-position being used as the linker site, validating our mechanistic model.
    
  • PAb-BA-Mix (The Polyclonal Baseline): As expected, the polyclonal serum contains a heterogeneous mixture of antibodies targeting various epitopes of the BA molecule. This results in poor sensitivity (

    
     of 18.5 ng/mL) and unacceptable cross-reactivity across the board, particularly with 4-HBA (48.2%).
    
  • Commercial Kit X: While offering moderate sensitivity, this kit likely utilizes a para-linked monoclonal antibody, evidenced by its significant "blind spot" cross-reactivity to 4-HBA (22.4%). This makes it unsuitable for complex matrices where multiple preservatives are used in tandem.

Conclusion & Recommendations

For robust analytical workflows, the selection of the primary antibody dictates the ceiling of your assay's performance.

  • For Complex Matrices (Food Safety/Environmental): MAb-BA-01 is the definitive choice. Its engineered rejection of para-substituted analogs ensures that closely related preservatives (like parabens and 4-HBA) will not trigger false positives.

  • For Routine Screening in Purified Samples: Commercial Kit X may suffice, provided the user strictly validates the sample matrix for the absence of 4-HBA prior to analysis.

  • Polyclonal Sera: Given the high structural homology of benzoic acid derivatives, polyclonal antibodies should be entirely avoided for quantitative immunoassays in this specific application.

References

  • Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food Source: ResearchGate URL:[Link]

  • Development of a Monoclonal Antibody-Based Indirect Competitive Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Gallic Acid Source: MDPI URL:[Link]

Sources

Benchmarking the synthesis of 3-Chloro-4,5-dihydroxybenzoic acid against known methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-Chloro-4,5-dihydroxybenzoic acid (CAS: 87932-49-8) (Note: Frequently referred to in literature as 5-chloro-3,4-dihydroxybenzoic acid or 5-chloroprotocatechuic acid due to ring symmetry).

Introduction & Strategic Significance

3-Chloro-4,5-dihydroxybenzoic acid is a highly valued, electron-rich aromatic intermediate. In modern medicinal chemistry, it serves as a critical building block in the design of potent, highly selective retinoic acid receptor alpha (RARα) agonists, which are under investigation for neurodegenerative diseases like Alzheimer's[1].

The primary synthetic challenge of this molecule lies in the delicate balance of its functional groups. The catechol moiety (two adjacent hydroxyl groups) strongly activates the benzene ring, making the aromatic system highly susceptible to over-oxidation and uncontrolled electrophilic aromatic substitution. Consequently, selecting the correct synthetic pathway is not merely a matter of yield, but of regiochemical control and purification efficiency.

This guide benchmarks the three primary pathways for accessing this molecule: Lewis acid-mediated demethylation, direct electrophilic chlorination, and emerging biocatalytic degradation.

Mechanistic Pathways Overview

G SM1 3-Chloro-4-hydroxy- 5-methoxybenzoic acid Target 3-Chloro-4,5-dihydroxybenzoic acid SM1->Target BBr3 / DCM 0 °C to RT (Demethylation) SM2 3,4-Dihydroxybenzoic acid (Protocatechuic acid) SM2->Target SO2Cl2 / Et2O (Electrophilic Chlorination) SM3 3,4-Chlorobenzoic acid (3,4-CBA) SM3->Target 3-chlorobenzoate- 3,4-dioxygenase (Biocatalytic)

Fig 1: Synthetic and biocatalytic pathways to 3-chloro-4,5-dihydroxybenzoic acid.

Quantitative Benchmarking

To facilitate workflow selection, the following table summarizes the operational metrics of each pathway based on current literature standards[1][2][3].

ParameterMethod A: BBr₃ DemethylationMethod B: Direct ChlorinationMethod C: Biocatalytic
Starting Material 3-Chloro-4-hydroxy-5-methoxybenzoic acid3,4-Dihydroxybenzoic acid3,4-Chlorobenzoic acid
Primary Reagent Tribromoborane (BBr₃)Sulfuryl Chloride (SO₂Cl₂)3-chlorobenzoate-3,4-dioxygenase
Regioselectivity Excellent (100% target isomer)Poor (Mixture of isomers)Excellent (Enzyme-directed)
Typical Yield ~79%30-45% (post-purification)N/A (Analytical/Micro scale)
Scalability High (Standard pharma scale-up)Low (Chromatography bottleneck)Experimental (Bioreactor)
Primary Challenge Handling of moisture-sensitive BBr₃Difficult separation of regioisomersEnzyme stability & isolation

In-Depth Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodologies detail not just the how, but the causality behind the physicochemical changes you will observe.

Protocol A: Regioselective Demethylation (The Gold Standard)

This is the preferred route for pharmaceutical applications requiring high isomeric purity[1].

Causality & Logic: BBr₃ is a potent Lewis acid that coordinates with the oxygen of the methoxy group, forming an oxonium ion intermediate. Subsequent nucleophilic attack by the bromide ion yields methyl bromide and a boron alkoxide, which is then hydrolyzed to the target catechol. The reaction is initiated at 0 °C to control the highly exothermic coordination phase and prevent the degradation of the sensitive catechol product.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-chloro-4-hydroxy-5-methoxybenzoic acid (6.61 g, 32.6 mmol) in anhydrous dichloromethane (50 mL) under a strict nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add tribromoborane (BBr₃) (7.86 mL, 82 mmol) dropwise to the stirring mixture.

  • Self-Validation Check: Upon addition of BBr₃, the mixture will turn a distinct orange color [1]. This visual cue is critical; it confirms the successful formation of the boron-substrate coordination complex.

  • Reaction: Stir the orange mixture at 0 °C for 2 hours.

  • Quenching: Pour the mixture portion-wise onto a vigorously stirred ice/brine mixture (250 mL). Causality: The ice absorbs the exothermic shock of boron alkoxide hydrolysis, while the brine increases the ionic strength of the aqueous layer, forcing the highly polar 3-chloro-4,5-dihydroxybenzoic acid into the organic phase.

  • Isolation: Extract the aqueous phase with ethyl acetate (2 × 150 mL). Dry the combined organic extracts over MgSO₄, filter, and remove the solvent in vacuo.

  • Expected Yield: ~5.11 g (79% yield) of pure product[1].

Protocol B: Direct Electrophilic Chlorination

This method is economically viable for generating crude libraries but suffers from thermodynamic regiochemical limitations[3].

Causality & Logic: Protocatechuic acid possesses two strongly activating, ortho/para-directing hydroxyl groups. Both the 5-position and the 2-position are highly activated toward electrophilic attack. While SO₂Cl₂ provides a controlled, measurable source of electrophilic chlorine, it cannot overcome the inherent electronic symmetry of the ring, resulting in a statistical mixture of isomers.

Step-by-Step Workflow:

  • Preparation: Suspend 3,4-dihydroxybenzoic acid in anhydrous diethyl ether at room temperature.

  • Addition: Slowly add SO₂Cl₂ (1.05 equivalents).

  • Self-Validation Check: The reaction will immediately begin evolving HCl and SO₂ gases. The cessation of gas evolution acts as a reliable internal indicator that the electrophilic substitution is complete.

  • Isolation: Concentrate the solvent. The resulting crude is a mixture of unreacted starting material, 3-chloro-4,5-dihydroxybenzoic acid, and other chlorinated regioisomers (often in a ~2.5:1.5:1 ratio)[3].

  • Purification: Subject the crude mixture to reverse-phase preparative HPLC to isolate the target compound.

Analytical Validation Standards

To definitively prove the synthesis of 3-chloro-4,5-dihydroxybenzoic acid, cross-reference your analytical data against the following benchmarks established in literature[1]:

  • Mass Spectrometry (ESI-): m/z 187[M - H]⁻.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.69 (1H, broad singlet, COOH)

    • δ 10.14 (2H, broad singlet, 2 × OH)

    • δ 7.35 (1H, doublet, J = 2.0 Hz, Aromatic H)

    • δ 7.32 (1H, doublet, J = 2.0 Hz, Aromatic H)

    • Diagnostic Logic: The two aromatic protons (H-2 and H-6) are meta to each other, which is confirmed by the small J-coupling constant of 2.0 Hz. If direct chlorination (Protocol B) yielded the 2-chloro isomer instead, the remaining protons (H-5 and H-6) would be ortho to each other, resulting in a much larger J-coupling constant (~8.0 Hz).

References

1.[1] Corcoran, C. I., et al. "Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist." ResearchGate. URL: 2.[2] Vrchotová, B., et al. "Bioremediation of Chlorobenzoic Acids." ResearchGate. URL: 3.[3] "Transformations of Halogenated Aromatic Compounds." ASM Journals. URL:

Sources

Safety Operating Guide

3-Chloro-4,5-dihydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloro-4,5-dihydroxybenzoic acid Proper Disposal Procedures CAS Number: 87932-49-8 Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Safety & Logistics Summary

Immediate Action Required: Treat 3-Chloro-4,5-dihydroxybenzoic acid as a Halogenated Organic Acid . Do NOT dispose of this compound via sanitary sewer systems (sink drains), even if neutralized. Its classification as "Harmful to aquatic life with long-lasting effects" (H412) and the presence of the chlorine substituent mandate segregation into Halogenated Waste streams to prevent environmental contamination and regulatory non-compliance (RCRA/EPA).

Physicochemical Profile for Disposal:

ParameterDataRelevance to Disposal
CAS Number 87932-49-8Unique identifier for waste manifests.
Physical State Solid (White to Gray/Yellow)Preferred disposal state is solid waste to minimize solvent volume.
Acidity Acidic (Benzoic acid derivative)Can react with strong bases; store away from caustic waste.
Halogen Content ChlorinatedCRITICAL: Must be incinerated in facilities equipped with scrubbers (to capture HCl). Do not mix with non-halogenated solvents (e.g., acetone, methanol) if possible, to keep disposal costs lower.
Hazards (GHS) H315 (Skin), H319 (Eye), H412 (Aquatic)Requires standard PPE (Nitrile gloves, safety glasses).

Part 2: Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization. This compound presents a dual-hazard profile: it is both acidic and halogenated .

  • The Halogen Rule: In most institutional waste management plans, the presence of a halogen (Chlorine) dictates the disposal path. Halogenated waste requires high-temperature incineration (>1100°C) with specific exhaust scrubbing to neutralize acidic gases (HCl) formed during combustion.

  • The Aquatic Toxicity Rule: The H412 designation strictly prohibits drain disposal.[1] Dilution is not the solution to pollution for this compound.

Decision Logic: Waste Stream Segregation

The following decision tree illustrates the correct workflow for segregating this chemical based on its current state (Solid vs. Solution).

DisposalWorkflow Start Waste: 3-Chloro-4,5-dihydroxybenzoic acid StateCheck Current Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solution StateCheck->Liquid Wet SolidPath Containerize in Wide-Mouth Poly Jar Solid->SolidPath LiquidCheck Solvent Type? Liquid->LiquidCheck LabelSolid Label: 'Solid Waste - Halogenated Organic' Tag: Toxic, Irritant SolidPath->LabelSolid Final Transfer to EHS/Waste Management for High-Temp Incineration LabelSolid->Final HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Water) LiquidCheck->NonHaloSolv CombineHalo Combine with Halogenated Solvents HaloSolv->CombineHalo SegregateNonHalo Segregate as 'Halogenated Waste' (Do NOT mix with general organic waste) NonHaloSolv->SegregateNonHalo CombineHalo->Final SegregateNonHalo->Final

Figure 1: Decision logic for segregating 3-Chloro-4,5-dihydroxybenzoic acid waste streams. Prioritize solid waste disposal to reduce incineration costs.

Part 3: Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Recommended)

Best for: Expired reagents, synthesis byproducts, or contaminated weighing paper.

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a fume hood or N95 particulate respirator.

  • Containment:

    • Transfer the solid material into a clear, chemically compatible container (High-Density Polyethylene (HDPE) or glass).

    • Note: Do not use metal containers, as residual moisture and acidity may cause corrosion.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write "3-Chloro-4,5-dihydroxybenzoic acid" (No abbreviations).

    • Constituents: 100%.[2]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup. Keep the lid tightly sealed to prevent moisture absorption.

Protocol B: Disposal of Liquid Waste (Solutions)

Best for: Reaction mixtures, HPLC effluent, or mother liquors.

  • Compatibility Check: Ensure the solution pH is not extremely acidic (< pH 2). If it is, consider neutralizing to pH 5–9 using a dilute base (e.g., Sodium Bicarbonate) before adding to the waste drum to prevent drum corrosion or gas evolution, provided this does not cause precipitation that clogs the drum.

  • Selection of Waste Stream:

    • Scenario 1 (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, pour directly into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvent): If dissolved in Methanol, Ethanol, or Water, you must still dispose of this into a waste stream designated for halogenated compounds or a specific "Contaminated Solvents" stream.

    • Why? Adding chlorinated compounds to a non-halogenated fuel blending stream (often used for cement kilns) can violate the facility's permit limits for chlorine content.

  • Triple Rinse: Rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the same waste container.

Part 4: Safety & Incompatibilities

Causality of Hazards: The "dihydroxy" and "benzoic acid" moieties make this compound reactive toward strong oxidizers. The chlorine atom adds stability but increases the toxicity of combustion byproducts.

  • Incompatibility 1: Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates).

    • Risk:[1][3] Potential for exothermic reaction or fire.[4][5]

    • Action: Never store waste containing this compound in the same secondary containment bin as oxidizers.

  • Incompatibility 2: Strong Bases (e.g., Sodium Hydroxide).

    • Risk:[1][3] While neutralization is a standard procedure, mixing high concentrations of this acid with concentrated base can generate significant heat (exotherm).

    • Action: Perform neutralizations slowly in an ice bath if handling >10g quantities.

Part 5: Regulatory Compliance (US Focus)

  • RCRA Status: While 3-Chloro-4,5-dihydroxybenzoic acid is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33), it is a characteristic waste if mixed with flammable solvents (D001).

  • Generator Responsibility: The waste generator is legally responsible for accurate characterization. Misclassifying a halogenated waste as non-halogenated can lead to significant fines because it damages downstream incineration equipment (acid rain scrubbers are required for halogens).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid (Related Isomer Data). Retrieved March 5, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved March 5, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, experience-driven guidance for the safe handling and disposal of 3-Chloro-4,5-dihydroxybenzoic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This guide is structured not as a rigid checklist, but as a dynamic risk-management framework, empowering you to make informed safety decisions grounded in scientific principles.

Hazard Assessment: Understanding the Adversary

Before selecting any personal protective equipment (PPE), a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive toxicological profile for 3-Chloro-4,5-dihydroxybenzoic acid may be limited, by analyzing its structural analogues—such as other chlorinated and hydroxylated benzoic acids—we can establish a robust, conservative safety protocol.

The primary risks associated with this and similar compounds involve direct contact with the solid material (dust) and its solutions. The key hazard classifications, derived from data on structurally related molecules, are summarized below.[1][2][3][4][5]

Hazard ClassificationGHS Hazard StatementCausality & Experimental Risk
Serious Eye Damage / Irritation H318 / H319Fine dust particles can easily become airborne during weighing or transfer and can cause severe irritation or irreversible damage upon contact with the eyes.[1][2][3][4][5][6][7]
Skin Irritation H315Direct contact with the solid or its solutions can lead to localized inflammation, redness, and discomfort.[1][2][3][4][5][6][7]
Respiratory Tract Irritation H335Inhalation of airborne dust can irritate the mucous membranes of the respiratory system, leading to coughing and discomfort.[1][2][3][5][6]
Organ Damage (Prolonged Exposure) H372Though a less immediate risk, some benzoic acid derivatives have been shown to cause organ damage through prolonged or repeated exposure, making consistent use of PPE a crucial long-term health strategy.[6][7]

The Core Defense: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedure being performed. The following matrix outlines the minimum required PPE for common laboratory tasks involving 3-Chloro-4,5-dihydroxybenzoic acid.

Laboratory TaskEye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNone RequiredLab CoatNone Required
Weighing & Aliquoting (Solid) Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile, Neoprene)[6]Lab CoatNIOSH-Approved Respirator (N95 or higher) if outside a fume hood[8][9][10]
Dissolving & Solution Handling Chemical Safety GogglesChemical-Resistant Gloves (Nitrile, Neoprene)[6]Lab CoatRecommended if not in a fume hood
Reaction Monitoring & Sampling Chemical Safety GogglesChemical-Resistant Gloves (Nitrile, Neoprene)[6]Lab CoatNone required if in a closed system or fume hood
Spill Cleanup & Decontamination Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatNIOSH-Approved Respirator (N95 or higher)
Waste Disposal Chemical Safety GogglesChemical-Resistant Gloves (Nitrile, Neoprene)[6]Lab CoatNone Required
The Causality Behind PPE Choices:
  • Eye Protection: The risk of serious eye damage from fine, easily aerosolized dust necessitates the use of tight-sealing chemical goggles as a minimum.[9][11] A face shield is added during weighing operations because this is the point of highest potential exposure to airborne particles.[6]

  • Hand Protection: Nitrile or neoprene gloves provide an effective barrier against skin irritation.[6] The protocol of double-gloving can be employed during high-concentration work or cleanup for added protection. Always inspect gloves for tears or punctures before use.[12]

  • Respiratory Protection: The primary inhalation hazard stems from dust generated during solid handling.[10] Therefore, a respirator is crucial when these activities are performed on an open bench. All handling of the solid compound is best performed within a certified chemical fume hood to provide engineering-level protection.[6][9]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

A successful experiment is a safe experiment. The following workflow integrates safety checkpoints at every stage of handling 3-Chloro-4,5-dihydroxybenzoic acid.

Pre-Operational Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Emergency Equipment: Ensure unimpeded access to a safety shower and eyewash station.[6][8]

  • Inspect Your PPE: Check goggles for cracks, gloves for holes, and the lab coat for contamination before beginning work.

  • Prepare Your Workspace: Line the work area in the fume hood with absorbent, disposable bench paper.

The Handling Workflow

The following diagram illustrates the logical flow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management Prep 1. Pre-Op Check (Fume Hood, Safety Gear) Don_PPE 2. Don PPE (Coat, Goggles, Gloves) Weigh 3. Weigh Solid (Use Draft Shield) Don_PPE->Weigh Dissolve 4. Solubilize (Add solid to solvent) Weigh->Dissolve Use 5. Reaction/Use (Maintain Containment) Dissolve->Use Decon 6. Decontaminate (Wipe surfaces) Use->Decon Doff_PPE 7. Doff PPE (Correct Sequence) Decon->Doff_PPE Wash 8. Wash Hands Doff_PPE->Wash Waste 9. Segregate & Dispose Waste (Solid, Liquid, Sharps) Wash->Waste

Sources

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Retrosynthesis Analysis

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3-Chloro-4,5-dihydroxybenzoic acid
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3-Chloro-4,5-dihydroxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.